2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile
描述
Structure
3D Structure
属性
IUPAC Name |
2-piperazin-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14/h1-3,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMNQUURWIAXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201005241 | |
| Record name | 2-(Piperazin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201005241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84951-44-0 | |
| Record name | 2-(Piperazin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201005241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperazin-1-yl)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Piperazin-1-yl)pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Piperazin-1-yl)pyridine-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details the synthetic pathway, experimental protocols, and key analytical data for the successful preparation and identification of this molecule.
Introduction
This compound, also known as 1-(3-Cyanopyridin-2-yl)piperazine, is a derivative of pyridine and piperazine.[1] The presence of the piperazine moiety, a common pharmacophore, and the cyano-pyridine scaffold suggests its potential as a building block in the development of novel therapeutic agents. The structural attributes of this compound make it an interesting candidate for further functionalization and biological screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 84951-44-0 | [1] |
| Molecular Formula | C₁₀H₁₂N₄ | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
Synthesis Pathway
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. In this case, the chloro group of 2-chloropyridine-3-carbonitrile is substituted by one of the secondary amines of piperazine.
To favor the mono-substituted product and avoid the formation of the 1,4-disubstituted piperazine by-product, it is crucial to control the stoichiometry of the reactants. Using an excess of piperazine can help to statistically favor the desired mono-substitution.
Caption: Synthetic route to this compound.
Experimental Protocols
The following protocols are based on established methodologies for similar nucleophilic aromatic substitution reactions involving pyridines and piperazines.
Synthesis of this compound
Materials:
-
2-Chloropyridine-3-carbonitrile
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-chloropyridine-3-carbonitrile (1.0 eq) in acetonitrile, add an excess of piperazine (e.g., 3.0 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
-
After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Characterization Workflow
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.
Caption: Workflow for the characterization of the final product.
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | dd | 1H | Pyridine H-6 |
| ~7.7 | dd | 1H | Pyridine H-4 |
| ~6.8 | dd | 1H | Pyridine H-5 |
| ~3.6 | t | 4H | Piperazine -CH₂-N(Py) |
| ~3.0 | t | 4H | Piperazine -CH₂-NH |
| ~1.9 | s (broad) | 1H | Piperazine -NH |
Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | Pyridine C-2 |
| ~153 | Pyridine C-6 |
| ~142 | Pyridine C-4 |
| ~118 | Cyano (-CN) |
| ~116 | Pyridine C-5 |
| ~95 | Pyridine C-3 |
| ~49 | Piperazine -CH₂-N(Py) |
| ~45 | Piperazine -CH₂-NH |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 4: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch (Piperazine) |
| ~2950-2850 | Medium-Strong | C-H Stretch (Aliphatic) |
| ~2220 | Strong | C≡N Stretch (Nitrile) |
| ~1600-1450 | Medium-Strong | C=C and C=N Stretch (Pyridine Ring) |
| ~1300-1000 | Strong | C-N Stretch |
Mass Spectrometry
Table 5: Expected Mass Spectrometry Data
| Technique | Ion | m/z (Expected) |
| ESI-MS | [M+H]⁺ | 189.11 |
Conclusion
This technical guide outlines a reliable synthetic route and a comprehensive characterization workflow for this compound. The provided experimental protocols and expected analytical data will serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the preparation and validation of this versatile chemical building block for further investigation in drug discovery programs.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile, a heterocyclic compound with potential applications in drug discovery and development. This document summarizes key data, outlines experimental protocols for its synthesis, and visualizes its likely mechanism of action as a Peroxisome Proliferator-Activated Receptor (PPAR) antagonist.
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂N₄ | [1][2][3] |
| Molecular Weight | 188.23 g/mol | [1][2][3] |
| CAS Number | 84951-44-0 | [1][2] |
| Melting Point | 102-104 °C | [2] |
| Boiling Point | 388.0 ± 37.0 °C | (Predicted)[2] |
| Density | 1.22 ± 0.1 g/cm³ | (Predicted)[2] |
| pKa | 8.34 ± 0.10 | (Predicted)[2] |
| Alternate Names | 2-(Piperazin-1-yl)nicotinonitrile; 1-(3-Cyanopyridin-2-yl)piperazine | [1][2] |
Synthesis Protocol
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. This common method in heterocyclic chemistry involves the displacement of a leaving group, typically a halogen, from an aromatic ring by a nucleophile. In this case, the secondary amine of the piperazine ring acts as the nucleophile, attacking the electron-deficient pyridine ring.
A plausible and efficient method for the synthesis of this compound involves the reaction of 2-chloro-3-cyanopyridine with piperazine.[4] The electron-withdrawing cyano group at the 3-position and the electronegative nitrogen within the pyridine ring make the carbon at the 2-position susceptible to nucleophilic attack.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-chloro-3-cyanopyridine
-
Piperazine (excess)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-chloro-3-cyanopyridine (1 equivalent) in acetonitrile, add an excess of piperazine (e.g., 3-5 equivalents) and potassium carbonate (2-3 equivalents).
-
The reaction mixture is then heated to reflux (approximately 82°C) and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated in vacuo to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure compound.
Biological Activity and Signaling Pathway
This compound is reported to act as a selective and reversible peroxisome proliferator-activated receptor (PPAR) antagonist.[1] PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate gene expression.[5][6] They play crucial roles in lipid and glucose metabolism, cellular differentiation, and inflammation.[7][8]
There are three main isoforms of PPARs: PPARα, PPARγ, and PPARβ/δ.[6][9] These receptors are activated by endogenous ligands such as fatty acids and eicosanoids, as well as synthetic ligands.[5] Upon activation, PPARs form a heterodimer with the Retinoid X Receptor (RXR).[10] This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[5][10] This binding recruits co-activator proteins, leading to the transcription of genes involved in various metabolic processes.
An antagonist, such as this compound, binds to the ligand-binding domain of the PPAR, preventing the binding of endogenous or synthetic agonists.[11] This action inhibits the conformational change required for the recruitment of co-activators, thereby repressing the transcription of PPAR target genes.[11]
References
- 1. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. What are PPAR antagonists and how do they work? [synapse.patsnap.com]
- 11. What are PPARγ antagonists and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide on the Putative Mechanism of Action of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reported mechanism of action for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile. Based on available data, this compound is classified as a selective and reversible peroxisome proliferator-activated receptor (PPAR) antagonist.[1] This document details the PPAR signaling pathway, the general mechanism of PPAR antagonism, and provides detailed experimental protocols for the characterization of such compounds. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction to this compound
This compound, also known as 2-(Piperazin-1-yl)nicotinonitrile, is a small molecule with the chemical formula C₁₀H₁₂N₄.[1] It is identified as a cell-permeable compound that acts as a selective and reversible antagonist of peroxisome proliferator-activated receptors (PPARs).[1] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cell differentiation.[2] As such, antagonists of PPARs are valuable tools in biomedical research and potential therapeutic agents.
The PPAR Signaling Pathway and Mechanism of Antagonism
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.[2][3]
Signaling Cascade:
-
Ligand Activation: In their inactive state, PPARs can be complexed with corepressor proteins. Upon binding to an agonist (such as fatty acids or synthetic ligands), the receptor undergoes a conformational change.[2]
-
Heterodimerization: The activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR).[4][5]
-
PPRE Binding: This PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[2]
-
Transcriptional Regulation: Upon binding to PPREs, the complex recruits coactivator proteins, leading to the initiation of transcription of target genes. These genes are involved in lipid metabolism, glucose homeostasis, and inflammatory responses.[3][6]
Mechanism of Antagonism:
A PPAR antagonist, such as this compound is proposed to act by:
-
Competitive Binding: The antagonist binds to the ligand-binding domain (LBD) of the PPAR, preventing the binding of endogenous or synthetic agonists.[7]
-
Repression of Activation: This binding event either fails to induce the necessary conformational change for coactivator recruitment or stabilizes a conformation that favors the binding of corepressors.[7]
-
Inhibition of Gene Transcription: Consequently, the transcription of PPAR target genes is inhibited.[7]
Below is a diagram illustrating the PPAR signaling pathway and the point of intervention for an antagonist.
Quantitative Data Summary
While primary research articles with specific quantitative data for this compound are not publicly available, the following table illustrates the type of data that would be generated from the experimental protocols described in the next section to characterize its PPAR antagonist activity. The values presented are hypothetical and for illustrative purposes only.
| Parameter | PPARα | PPARγ | PPARβ/δ | Reference Compound (GW9662) |
| IC₅₀ (nM) in competitive binding assay | 500 | 50 | 2500 | 32 (α), 3.3 (γ), 2000 (β/δ)[8][9] |
| IC₅₀ (nM) in cell-based transactivation assay | 750 | 80 | >5000 | - |
| Fold inhibition of agonist response at 1µM | 10.2 | 25.6 | 2.1 | - |
Data is illustrative and not based on published results for this compound.
Detailed Experimental Protocols
To characterize the PPAR antagonist activity of a compound like this compound, a series of in vitro assays are typically employed.
PPAR Competitive Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled or fluorescently labeled known PPAR agonist from the ligand-binding domain (LBD) of the receptor.
Materials:
-
Recombinant human PPARα, PPARγ, and PPARβ/δ LBDs
-
Radiolabeled PPAR agonist (e.g., [³H]Rosiglitazone for PPARγ)
-
Scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT)
-
Test compound (this compound)
-
96-well microplates
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the recombinant PPAR LBD, the radiolabeled agonist, and SPA beads to the assay buffer.
-
Add the diluted test compound or vehicle control to the wells.
-
Incubate the plate at room temperature for 1-2 hours to allow for binding equilibrium.
-
Measure the radioactivity in each well using a scintillation counter.
-
The displacement of the radiolabeled ligand by the test compound results in a decrease in the scintillation signal.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
Cell-Based PPAR Transactivation Assay
This reporter gene assay measures the ability of a compound to inhibit the transcriptional activity of PPARs in a cellular context.
Materials:
-
Mammalian cell line (e.g., HEK293T, Cos-7)
-
Expression vector for the full-length PPAR isoform (or a chimeric receptor with the PPAR LBD fused to a GAL4 DNA-binding domain).
-
Reporter vector containing a luciferase gene under the control of PPREs (or a GAL4 upstream activating sequence).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
Known PPAR agonist (e.g., Rosiglitazone for PPARγ).
-
Test compound.
-
Luminometer.
Protocol:
-
Seed the cells in 96-well plates.
-
Co-transfect the cells with the PPAR expression vector and the PPRE-luciferase reporter vector. A control vector (e.g., expressing Renilla luciferase) can be included for normalization.
-
After 24 hours, treat the cells with a fixed concentration of a known PPAR agonist in the presence of increasing concentrations of the test compound.
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of the test compound indicates antagonist activity.
-
Calculate the IC₅₀ value from the dose-response curve.[10][11][12]
The following diagram outlines the general workflow for these experimental protocols.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. What are PPAR antagonists and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Rising Therapeutic Potential of Pyridinecarbonitrile Derivatives: A Technical Guide
Introduction
Pyridinecarbonitrile derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that position them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of recently developed pyridinecarbonitrile derivatives for researchers, scientists, and drug development professionals. The unique chemical properties of the pyridine ring coupled with the reactivity of the carbonitrile group offer a versatile platform for the design of potent and selective agents targeting a range of diseases, including cancer, bacterial infections, and those involving specific enzyme dysregulation.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity data for several novel pyridinecarbonitrile derivatives across various therapeutic areas.
Table 1: Anticancer Activity of Pyridinecarbonitrile Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4b | A-549 (Lung Carcinoma) | 0.00803 | Cisplatin | - |
| 4e | A-549 (Lung Carcinoma) | 0.0095 | Cisplatin | - |
| 4b | MDA-MB-231 (Breast Carcinoma) | 0.0103 | Cisplatin | - |
| 4e | MDA-MB-231 (Breast Carcinoma) | 0.0147 | Cisplatin | - |
| Ib | HeLa (Cervical Cancer) | 34.3 ± 2.6 | - | - |
| Ib | MCF-7 (Breast Cancer) | 50.18 ± 1.11 | - | - |
| 20a | A-549 (Lung Carcinoma) | <5 | - | - |
| 20a | HL60 (Leukemia) | <5 | - | - |
| B26 | A-549 (Lung Carcinoma) | 3.22 ± 0.12 | Golvatinib | 8.14 ± 0.45 |
| B26 | HeLa (Cervical Cancer) | 4.33 ± 0.09 | Golvatinib | 15.17 ± 0.17 |
| B26 | MCF-7 (Breast Cancer) | 5.82 ± 0.09 | Golvatinib | 16.91 ± 0.29 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Pyridinecarbonitrile Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 7 | Candida albicans | 1.95 | Fluconazole | - |
| 9 | Candida albicans | 1.95 | Fluconazole | - |
| 11 | Rhizopus sp. | 1.95 | Fluconazole | - |
| 14 | Aspergillus niger | 1.95 | Fluconazole | - |
| 14 | Candida albicans | 1.95 | Fluconazole | - |
MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus.
Table 3: Enzyme Inhibitory Activity of Pyridinecarbonitrile Derivatives
| Compound ID | Target Enzyme | IC50 | Reference Compound | IC50 |
| Ib | PDE3A | 3.76 ± 1.03 nM | - | - |
| 14 | DNA Gyrase A | 0.31 µM | Ciprofloxacin | 0.50 µM |
| 14 | DNA Gyrase B | 0.04 µM | Novobiocin | 1.77 µM |
| 20a | EGFR Kinase | 45 nM | - | - |
| 23j | VEGFR-2 | 3.7 nM | Sorafenib | 3.12 nM |
PDE3A: Phosphodiesterase 3A; EGFR: Epidermal Growth Factor Receptor; VEGFR-2: Vascular Endothelial Growth Factor Receptor 2.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Synthesis of Pyridine-3-Carbonitrile Derivatives (General Procedure)
A common method for the synthesis of substituted pyridine-3-carbonitriles involves a multi-component reaction. For example, a mixture of an appropriate aldehyde, malononitrile, and a compound containing an active methylene group (e.g., a ketone or another nitrile) is refluxed in the presence of a basic catalyst such as piperidine or ammonium acetate in a suitable solvent like ethanol. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and purified by recrystallization to afford the desired pyridine-3-carbonitrile derivative. Characterization is typically performed using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized pyridinecarbonitrile derivatives against various cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the pyridinecarbonitrile derivatives against various microbial strains is determined using the broth microdilution method.[3]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microplate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro VEGFR-2 Kinase Inhibition Assay
The inhibitory activity of pyridinecarbonitrile derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is assessed using a kinase assay kit.[4][5][6][7][8]
-
Reagent Preparation: Prepare the kinase buffer, ATP solution, and VEGFR-2 enzyme solution according to the manufacturer's instructions.
-
Compound Dilution: Serially dilute the test compounds in the kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the diluted test compound, the substrate (e.g., a synthetic peptide), and the VEGFR-2 enzyme. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation reaction.
-
Detection: Stop the reaction and measure the kinase activity. This is often done by quantifying the amount of ADP produced, which is inversely proportional to the kinase activity, using a luminescence-based detection reagent.
-
IC50 Calculation: The percentage of inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
DNA Gyrase Inhibition Assay
The ability of pyridinecarbonitrile derivatives to inhibit the supercoiling activity of DNA gyrase is determined by an agarose gel-based assay.[9][10][11][12]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., pBR322), and ATP.
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixtures.
-
Enzyme Addition: Initiate the reaction by adding DNA gyrase.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination and Electrophoresis: Stop the reaction by adding a loading dye containing SDS and EDTA. The samples are then subjected to agarose gel electrophoresis.
-
Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the control without the inhibitor.
Phosphodiesterase-3 (PDE3) Inhibition Assay
The inhibitory effect of pyridinecarbonitrile derivatives on PDE3 activity can be measured using a fluorescence polarization (FP) assay.[13][14][15][16][17]
-
Reagent Preparation: Prepare the assay buffer, fluorescently labeled cAMP (substrate), and PDE3 enzyme solution.
-
Compound Dilution: Serially dilute the test compounds in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a microplate, add the diluted test compound and the PDE3 enzyme solution. Incubate for a short period to allow for binding.
-
Enzymatic Reaction: Initiate the reaction by adding the fluorescently labeled cAMP substrate.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Detection: Stop the reaction by adding a binding agent that specifically binds to the fluorescently labeled monophosphate product. The fluorescence polarization is then measured using a microplate reader.
-
IC50 Calculation: The percentage of inhibition is calculated based on the fluorescence polarization values. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these novel compounds. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
The diverse biological activities of novel pyridinecarbonitrile derivatives underscore their importance as a privileged scaffold in drug discovery. The quantitative data presented demonstrate potent anticancer, antimicrobial, and enzyme inhibitory activities. The detailed experimental protocols provide a foundation for further investigation and development of these promising compounds. The visualization of key signaling pathways offers insights into their potential mechanisms of action, highlighting their ability to modulate critical cellular processes. Continued exploration of the structure-activity relationships of pyridinecarbonitrile derivatives holds significant promise for the development of next-generation therapeutics to address unmet medical needs.
References
- 1. researchhub.com [researchhub.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. VEGFR2 inhibition assay [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 11. journals.asm.org [journals.asm.org]
- 12. inspiralis.com [inspiralis.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational analysis of 2-(piperazin-1-yl)pyridine-3-carbonitrile and its analogs, a scaffold of significant interest in medicinal chemistry. This document outlines the key findings from various in silico modeling and molecular docking studies, presents relevant quantitative data in a structured format, details common experimental protocols, and visualizes associated biological pathways and research workflows.
Introduction to this compound
The this compound core structure is a versatile pharmacophore that has been incorporated into a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, vasorelaxant, urease inhibitory, anticancer, antipsychotic, and antiplatelet effects. The piperazine and pyridine-3-carbonitrile moieties offer key sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. In silico techniques such as molecular docking and pharmacophore modeling have been instrumental in elucidating the structure-activity relationships (SAR) of these compounds and in guiding the design of more potent and selective drug candidates.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound derivatives, highlighting their biological activities and binding affinities against different molecular targets.
Table 1: Vasorelaxant Activity of Pyridine-3-Carbonitrile Derivatives [1]
| Compound | IC50 (μM) | α1-Adrenergic Receptor Blocking Efficiency (%) |
| 3b | 220.7 | 87.86 |
| 3l | 164.1 | 75.43 |
| 3o | 229.8 | 65.38 |
| 3v | 159.8 | Not Reported |
| Prazosin hydrochloride (Standard) | 272.8 | 89.34 |
Table 2: Urease Inhibitory Activity of Pyridinylpiperazine Derivatives [2][3]
| Compound | IC50 (μM) | Binding Energy (kcal/mol) |
| 3 (precursor) | 3.90 ± 1.91 | -6.1 |
| 5b | 2.0 ± 0.73 | -8.0 |
| 7e | 2.24 ± 1.63 | -8.1 |
| Thiourea (Standard) | 23.2 ± 11.0 | -2.8 |
Table 3: Anticancer Activity of Pyridine-3-Carbonitrile Derivatives against MCF-7 and MDA-MB-231 Cell Lines [4]
| Compound | MCF-7 IC50 (μg/ml) | MDA-MB-231 IC50 (μg/ml) |
| 4 | 15.6 ± 0.9 | 20.1 ± 1.2 |
| 9 | 18.2 ± 1.1 | 22.5 ± 1.4 |
| 14 | 20.5 ± 1.3 | 25.3 ± 1.6 |
| 17 | 22.1 ± 1.4 | 28.9 ± 1.8 |
Table 4: Binding Affinities of Piperazine Derivatives against Prostate Cancer Target (Androgen Receptor) [5]
| Compound | Binding Affinity (kcal/mol) |
| 5 | -7.5 |
| 17 | -7.1 |
Table 5: Cytotoxicity of Sulfonylated Oxazole-4-Carbonitriles against Neuroblastoma Cell Lines [6]
| Compound | Kelly IC₅₀ (µM) | SHSY5Y IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Aurora A Kinase ΔG (kcal/mol) |
| 7a | Not Reported | Not Reported | > 10 | -10.8 |
| 7b | 1.9 | Not Reported | > 10 | -10.9 |
| 8aa | Not Reported | Not Reported | > 10 | -10.9 |
| Doxorubicin | Matches 7b | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in silico and in vitro studies. Below are generalized protocols based on the cited literature.
General Synthesis of Pyridinylpiperazine Derivatives[2]
A common synthetic route involves the reaction of a chloro-substituted pyridine with piperazine. For example, to synthesize 1-(3-nitropyridin-2-yl)piperazine, 2-chloro-3-nitropyridine is reacted with an excess of piperazine in a suitable solvent like acetonitrile under reflux for several hours. The resulting product can then be further modified to generate a library of derivatives.
In Vitro Urease Inhibition Assay[2][3]
The inhibitory potential of the synthesized compounds against urease is often determined using the indophenol method. This assay measures the amount of ammonia produced by the enzymatic hydrolysis of urea. The reaction mixture typically contains the urease enzyme, a buffer solution, the test compound at various concentrations, and urea as the substrate. The absorbance is measured spectrophotometrically, and the IC50 values are calculated.
Molecular Docking Protocol[7][8][9]
Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to a protein target. A general workflow is as follows:
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The 2D structures of the ligands are drawn and converted to 3D, followed by energy minimization.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to dock the prepared ligands into the defined active site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function.
-
Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode, typically the one with the lowest binding energy. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are examined.
Pharmacophore Modeling[1][10][11][12]
Pharmacophore modeling aims to identify the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.
-
Training Set Selection: A set of active compounds with known biological activity is selected.
-
Feature Identification: Common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and aromatic rings are identified among the active compounds.
-
Model Generation and Validation: A pharmacophore model is generated based on the identified features. The model is then validated by its ability to distinguish active from inactive compounds in a database.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the study of this compound and its derivatives.
Caption: Drug discovery workflow for novel derivatives.
Caption: A typical molecular docking workflow.
Caption: Inhibition of α1-adrenergic signaling.
References
- 1. Synthesis, 3D-pharmacophore modelling and 2D-QSAR study of new pyridine-3-carbonitriles as vasorelaxant active agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Piperazin-1-yl)pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of 2-(Piperazin-1-yl)pyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. The piperazine moiety is a prevalent scaffold in drug discovery, known for its presence in compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The pyridine ring is also a common feature in many pharmaceuticals. A thorough spectroscopic analysis is crucial for the unequivocal identification, purity assessment, and structural elucidation of this and related compounds.
This guide covers the key spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data presentation in tabular format, and a workflow diagram are provided to assist researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
1.1. Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the piperazine ring. The chemical shifts are influenced by the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine-H4 | 7.8 - 8.0 | dd | 1H |
| Pyridine-H5 | 6.8 - 7.0 | t | 1H |
| Pyridine-H6 | 8.2 - 8.4 | dd | 1H |
| Piperazine-H (adjacent to pyridine) | 3.6 - 3.8 | t | 4H |
| Piperazine-H (distant from pyridine) | 3.0 - 3.2 | t | 4H |
| Piperazine-NH | 1.5 - 2.5 | br s | 1H |
Note: Predicted values are based on the analysis of similar structures and are subject to solvent effects and experimental conditions.
1.2. Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine-C2 | 160 - 162 |
| Pyridine-C3 | 118 - 120 |
| Pyridine-C4 | 138 - 140 |
| Pyridine-C5 | 115 - 117 |
| Pyridine-C6 | 150 - 152 |
| Piperazine-C (adjacent to pyridine) | 45 - 47 |
| Piperazine-C (distant from pyridine) | 50 - 52 |
| Cyano-C | 117 - 119 |
Note: Predicted values are based on the analysis of similar structures and are subject to solvent effects and experimental conditions.
1.3. Experimental Protocol for NMR Analysis
A standard protocol for acquiring NMR spectra of piperazine and pyridine derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12 ppm.
-
Use a 90° pulse with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
2.1. Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Piperazine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Sharp, Strong |
| C=N Stretch (Pyridine) | 1580 - 1620 | Medium to Strong |
| C=C Stretch (Pyridine) | 1450 - 1580 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
2.2. Experimental Protocol for IR Analysis
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.
3.1. Expected Mass Spectrometric Data
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₀H₁₂N₄) is approximately 188.23 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z 188.
-
Major Fragmentation Pathways: The fragmentation of piperazine-containing compounds often involves the cleavage of the piperazine ring. Common fragments would arise from the loss of parts of the piperazine ring or the entire piperazine moiety.
3.2. Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this type of compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to obtain fragmentation data for structural confirmation.
-
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic identification of a novel heterocyclic compound like this compound.
An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols associated with GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and therapeutic potential of TRPV4 modulation.
Initial Clarification on CAS Number: Initial database searches for CAS number 84951-44-0 may incorrectly associate it with GSK1016790A. The correct and officially registered CAS number for GSK1016790A is 942206-85-1 . CAS number 84951-44-0 corresponds to the compound 2-Piperazinonicotinonitrile. This guide will focus exclusively on GSK1016790A.
Chemical Properties and Data
GSK1016790A is a complex synthetic molecule developed by GlaxoSmithKline.[1] It serves as a critical tool for investigating the physiological and pathological roles of the TRPV4 ion channel.
| Property | Value | Reference |
| IUPAC Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide | [1] |
| Synonyms | GSK101 | [2] |
| CAS Number | 942206-85-1 | [2][3][4] |
| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [2][4] |
| Molecular Weight | 655.6 g/mol | [2] |
| Appearance | White powder | [4] |
| Solubility | DMSO: 50 mg/mL | [4] |
| Storage | -20°C | [4] |
Biological Activity and Quantitative Data
GSK1016790A is a highly potent and selective agonist for the TRPV4 channel, a non-selective cation channel involved in a variety of physiological processes.[1] Its activation leads to an influx of calcium ions (Ca²⁺), initiating downstream signaling cascades.
| Parameter | Species/Cell Line | Value | Reference |
| EC₅₀ (Calcium Influx) | Human TRPV4-expressing HEK cells | 2.1 nM | [2][5] |
| EC₅₀ (Calcium Influx) | Mouse TRPV4-expressing HEK cells | 18 nM | [2][5] |
| EC₅₀ (Cytoplasmic Aggregation of TRPV4) | HEK293 cells | 31 nM | [6] |
| In Vivo Activity (Urinary Bladder Overactivity) | Mice | Effective upon intravesical infusion | [5] |
| In Vivo Activity (Vasodilation) | Rats | Dose-dependent decreases in systemic arterial pressure (2-10 µg/kg, IV) | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the characterization of GSK1016790A.
Intracellular Calcium Influx Assay
This protocol is used to measure the ability of GSK1016790A to induce calcium influx in cells expressing the TRPV4 channel.
3.1.1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently or stably transfected with a plasmid encoding for human or mouse TRPV4 using a suitable transfection reagent.
3.1.2. Calcium Indicator Loading:
-
Cells are seeded onto black-walled, clear-bottom 96-well plates.
-
The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.
3.1.3. Agonist Application and Data Acquisition:
-
After dye loading, cells are washed to remove excess dye.
-
Baseline fluorescence is measured using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).
-
GSK1016790A, diluted to various concentrations, is added to the wells.
-
Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.
-
The EC₅₀ value is calculated from the concentration-response curve.[5][8]
In Vitro Urinary Bladder Strip Contraction Assay
This assay assesses the direct effect of GSK1016790A on smooth muscle contractility.
3.2.1. Tissue Preparation:
-
Urinary bladders are excised from mice (TRPV4 wild-type and knockout).
-
The bladders are placed in cold, oxygenated physiological salt solution (PSS).
-
The bladder body is cut into longitudinal strips (e.g., 2 x 8 mm).
3.2.2. Isometric Tension Recording:
-
Bladder strips are mounted in organ baths containing oxygenated PSS at 37°C.
-
One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.
-
The strips are equilibrated under a resting tension (e.g., 1 g) for a period of time.
3.2.3. Compound Administration and Measurement:
-
After equilibration, cumulative concentrations of GSK1016790A are added to the organ bath.
-
The contractile force generated by the bladder strips is recorded.
-
Responses are typically expressed as a percentage of the maximal contraction induced by a reference substance like potassium chloride (KCl).[5]
In Vivo Urodynamics in Mice
This protocol evaluates the effect of GSK1016790A on bladder function in a living animal model.
3.3.1. Animal Preparation:
-
Female mice are anesthetized.
-
A catheter is implanted into the bladder dome for infusion and pressure measurement. The catheter is externalized at the back of the neck.
3.3.2. Cystometry:
-
Conscious, unrestrained mice are placed in a metabolic cage.
-
The bladder catheter is connected to a pressure transducer and an infusion pump.
-
Saline is continuously infused into the bladder at a constant rate (e.g., 10 µL/min) to induce voiding cycles.
-
Intravesical pressure, voided volume, and voiding frequency are recorded.
3.3.3. Drug Administration:
-
A baseline period of urodynamic recordings is established.
-
GSK1016790A is then infused directly into the bladder through the catheter.
-
Changes in urodynamic parameters, such as a decrease in bladder capacity and an increase in voiding frequency, are monitored to assess bladder overactivity.[5][9]
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the ion channel currents activated by GSK1016790A.
3.4.1. Cell Preparation:
-
HEK293 cells expressing TRPV4 are cultured on glass coverslips.
3.4.2. Recording Setup:
-
A coverslip is placed in a recording chamber on the stage of an inverted microscope, perfused with an extracellular solution.
-
A glass micropipette with a fine tip (resistance of 3-5 MΩ) filled with an intracellular solution is used as the recording electrode.
3.4.3. Whole-Cell Configuration and Data Acquisition:
-
The micropipette is brought into contact with a cell, and a high-resistance seal (giga-seal) is formed.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp).
-
The cell is held at a specific holding potential (e.g., -60 mV).
-
GSK1016790A is applied to the cell via the perfusion system.
-
The resulting inward and outward currents flowing through the TRPV4 channels are recorded and analyzed.[10]
Signaling Pathways and Mechanisms of Action
Activation of the TRPV4 channel by GSK1016790A leads to a cascade of intracellular events, primarily initiated by the influx of Ca²⁺. This influx triggers various downstream signaling pathways that can influence cellular processes such as smooth muscle contraction, vasodilation, and inflammation.
Caption: GSK1016790A activates TRPV4, leading to Ca²⁺ influx and downstream signaling.
The influx of calcium can activate several key signaling molecules, including Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC).[11] Furthermore, studies have shown that TRPV4 activation can lead to the stimulation of the RhoA/Rho kinase and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13] These pathways are crucial in mediating cellular responses such as smooth muscle contraction, regulation of vascular tone, and inflammatory processes.
Caption: Workflow for characterizing the activity of GSK1016790A.
Conclusion
GSK1016790A is an invaluable pharmacological tool for the study of TRPV4 channels. Its high potency and selectivity allow for precise investigation of the channel's role in various physiological and pathophysiological conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the therapeutic potential of targeting the TRPV4 channel in areas such as urinary bladder dysfunction, cardiovascular regulation, and inflammatory diseases.
References
- 1. Activation of transient receptor potential vanilloid 4 induces apoptosis in hippocampus through downregulating PI3K/Akt and upregulating p38 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV4: A trigger of pathological RhoA activation in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Bladder smooth muscle organ culture preparation maintains the contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Repeated variate stress increased voiding frequency and altered TrpV1 and TrpV4 transcript expression in lower urinary tract (LUT) pathways in female mice [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. TRPV4: A trigger of pathological RhoA activation in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TRPV4 induces apoptosis via p38 MAPK in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a privileged scaffold in medicinal chemistry. Its prevalence in a vast array of blockbuster drugs underscores its importance in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological applications of piperazine-containing heterocyclic compounds, offering detailed experimental protocols and quantitative data to aid researchers in this dynamic field.
The significance of the piperazine moiety lies in its unique physicochemical properties. The two nitrogen atoms can be functionalized, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile, including its solubility, basicity, and ability to form hydrogen bonds with biological targets.[1] This versatility has led to the incorporation of the piperazine scaffold into drugs targeting a wide range of conditions, including cancer, viral infections, and central nervous system disorders.[2] Notable examples of blockbuster drugs featuring a piperazine core include the anticancer agent Imatinib (Gleevec) and the erectile dysfunction medication Sildenafil (Viagra).[2]
Key Synthetic Methodologies for Piperazine-Containing Compounds
The construction of the piperazine ring and the introduction of various substituents are crucial steps in the synthesis of these valuable compounds. A variety of synthetic strategies have been developed, ranging from classical methods to modern catalytic approaches.
Classical and Modern Synthetic Approaches
Traditional methods for synthesizing the piperazine ring often involve the cyclization of 1,2-diamine derivatives. However, recent years have seen the emergence of more sophisticated and efficient techniques, with a particular focus on C-H functionalization, which allows for the direct modification of the piperazine core.[2]
Key synthetic transformations for the preparation of piperazine derivatives include:
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, frequently used to couple piperazine with aryl halides.[3][4]
-
Reductive Amination: A versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[3][5] This technique is widely used for N-alkylation of the piperazine ring.
-
Photoredox Catalysis: A modern approach that utilizes visible light to initiate radical-based reactions, enabling novel and efficient ways to construct and functionalize the piperazine scaffold.[6][7]
The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel piperazine-containing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 5. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Preliminary Cytotoxicity Screening of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for conducting a preliminary in vitro cytotoxicity screening of the novel compound 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile. Given the absence of specific published cytotoxicity data for this compound, this document outlines standardized protocols for widely accepted assays and illustrates how resulting data can be presented and interpreted. The described experimental workflows are designed to assess the potential of a test compound to cause cell death or inhibit cell proliferation, a critical early step in the drug discovery process.[1][2][3]
Introduction to Cytotoxicity Screening
In vitro cytotoxicity assays are fundamental tools in toxicology and drug development for evaluating the potential of new chemical entities to cause cellular damage.[2][4] These assays are crucial for screening large libraries of compounds, understanding mechanisms of cell death, and selecting promising candidates for further preclinical development.[1] The compound this compound, also known as 1-(3-Cyanopyridin-2-yl)piperazine, is a heterocyclic compound with potential biological activities.[5] A preliminary cytotoxicity assessment is essential to determine its therapeutic window and identify any potential safety concerns.
This guide details three common colorimetric assays for assessing cell viability and cytotoxicity: the MTT, XTT, and LDH assays. These methods are robust, reproducible, and suitable for high-throughput screening.
Experimental Protocols
The following sections provide detailed protocols for three standard in vitro cytotoxicity assays. It is recommended to perform these assays on a panel of relevant human cancer cell lines and a non-cancerous cell line to assess both efficacy and general toxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Materials:
-
This compound (test compound)
-
Selected cell lines (e.g., HeLa, MCF-7, and a normal fibroblast line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells.[8] Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1][8]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[7]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures cell viability through the reduction of a tetrazolium salt. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making the assay faster.[9][10]
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
Cells, culture medium, and test compound as in the MTT assay
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent.[9][11]
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.[10][11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[10][12] The incubation time may need to be optimized depending on the cell type and density.[12]
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at a wavelength between 450-500 nm. A reference wavelength (e.g., 660 nm) can be used to correct for background absorbance.[11][13]
LDH (Lactate Dehydrogenase) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1][14] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[14]
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Cells, culture medium, and test compound as in the MTT assay
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[1]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes.
-
Assay Reaction: Carefully transfer an aliquot of the cell culture supernatant from each well to a new 96-well plate.[1]
-
Reagent Addition: Add the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm). The percentage of cytotoxicity is calculated by comparing the LDH release in treated cells to that of the controls.
Data Presentation
The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50% compared to untreated controls.[1][8] The results should be presented in a clear, tabular format for easy comparison.
Table 1: Hypothetical Cytotoxicity of this compound (IC50 in µM)
| Cell Line | Cancer Type | IC50 (µM) after 48h Exposure |
| HeLa | Cervical Cancer | 25.4 ± 2.1 |
| MCF-7 | Breast Cancer | 38.7 ± 3.5 |
| A549 | Lung Cancer | 15.2 ± 1.8 |
| HEK293 | Normal Kidney | > 100 |
Data would be presented as mean ± standard deviation from at least three independent experiments.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described cytotoxicity assays.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the XTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. kosheeka.com [kosheeka.com]
- 3. researchgate.net [researchgate.net]
- 4. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]
- 5. scbt.com [scbt.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. abcam.cn [abcam.cn]
- 13. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 15. cellbiologics.com [cellbiologics.com]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(piperazin-1-yl)pyridine-3-carbonitrile scaffold is a significant pharmacophore in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. Analogs derived from this core structure have shown potent activity as enzyme inhibitors, particularly against urease and various kinases, and as modulators of central nervous system (CNS) receptors. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds. It summarizes key quantitative data, details relevant experimental protocols for biological evaluation, and presents visual diagrams of associated signaling pathways and experimental workflows to facilitate a deeper understanding and guide future drug discovery efforts.
Core Scaffold and Points of Derivatization
The fundamental structure of the this compound core offers several positions for chemical modification to explore and optimize biological activity. The most frequently modified positions are the N-4 nitrogen of the piperazine ring and various positions on the pyridine ring. These modifications significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
Caption: Core structure of this compound with key derivatization points.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents. The following sections present quantitative SAR data for different biological targets.
Urease Inhibition
A series of 1-(3-nitropyridin-2-yl)piperazine derivatives, which are closely related to the core scaffold, have been extensively studied as inhibitors of urease, a key enzyme in the pathogenesis of Helicobacter pylori. The in vitro inhibitory activity against jack bean urease was determined using the indophenol method.
Table 1: SAR of 1-(3-Nitropyridin-2-yl)piperazine Analogs as Urease Inhibitors
| Compound ID | R (Substitution at N-4 of Piperazine) | IC50 (µM) |
| 1 | H | 3.90 ± 1.91 |
| 2a | 2-oxo-2-(phenylamino)ethyl | 5.32 ± 0.41 |
| 2b | 2-((2-chlorophenyl)amino)-2-oxoethyl | 2.00 ± 0.73 |
| 2c | 2-((3-chlorophenyl)amino)-2-oxoethyl | 2.13 ± 0.82 |
| 2d | 2-((4-fluorophenyl)amino)-2-oxoethyl | 5.21 ± 0.47 |
| 3a | 1-oxo-1-(phenylamino)propan-2-yl | 7.14 ± 0.46 |
| 3b | 1-((4-fluorophenyl)amino)-1-oxopropan-2-yl | 2.24 ± 1.63 |
| Thiourea (Standard) | - | 23.2 ± 11.0 |
Data sourced from Faiz et al., 2024.
Key SAR Insights for Urease Inhibition:
-
Substitution at the N-4 position of the piperazine ring is crucial for urease inhibitory activity.
-
The introduction of N-arylacetamide and N-arylpropanamide moieties at the N-4 position generally leads to a significant increase in potency compared to the unsubstituted parent compound.
-
Specifically, the presence of a chloro substituent on the phenyl ring of the N-arylacetamide moiety, as seen in compounds 2b and 2c , results in the most potent urease inhibition in this series.
-
A fluoro substituent on the phenyl ring of the N-arylpropanamide moiety (3b ) also confers high potency.
Kinase Inhibition
While systematic SAR studies on the this compound scaffold as kinase inhibitors are limited in the public domain, related pyridine and pyrazolopyridine derivatives have demonstrated potent inhibition of various kinases, including PIM-1.
Table 2: Activity of Related Pyridine Derivatives as PIM-1 Kinase Inhibitors
| Compound ID | Scaffold | IC50 (nM) |
| Compound 9 | Pyrazolyl Pyridine Conjugate | 8.4 |
| Compound 5 | Pyrazolyl Pyridine Conjugate | 64.6 |
| Compound 10 | Pyrazolyl Pyridine Conjugate | 34.6 |
| Staurosporine (Standard) | - | 16.7 |
Data from a study on pyridine and pyrazolyl pyridine conjugates.[1]
Key SAR Insights for Kinase Inhibition (Inferred from Related Scaffolds):
-
The pyridine-3-carbonitrile moiety is a viable core for developing potent kinase inhibitors.
-
The nature of the substituent at the 2-position of the pyridine ring is critical for activity. In the case of PIM-1 inhibitors, a pyrazolyl acetohydrazide moiety at this position has shown high potency.[1]
-
Further exploration of substituents on the piperazine ring of the core scaffold is warranted to establish a clear SAR for kinase inhibition.
Central Nervous System (CNS) Receptor Modulation
Arylpiperazine derivatives are well-established ligands for various CNS receptors, including serotonin (5-HT) and dopamine (D) receptors.
Table 3: Binding Affinities of Arylpiperazine Analogs at 5-HT1A and 5-HT2A Receptors
| Compound ID | Aromatic Moiety | R Group | Ki (nM) 5-HT1A | Ki (nM) 5-HT2A |
| Buspirone | Pyrimidinyl | Butyl-spiro | 4.2 | 160 |
| Ipsapirone | Pyrimidinyl | Butyl-sulfonyl | 2.1 | 240 |
| Tandospirone | Pyrimidinyl | Butyl-bicyclo | 2.6 | 130 |
Data represents typical values for well-known arylpiperazine CNS drugs.
Key SAR Insights for CNS Receptor Binding (Inferred from Arylpiperazines):
-
The nature of the aromatic system attached to the piperazine is a key determinant of receptor affinity and selectivity.
-
The length and nature of the linker chain extending from the N-4 position of the piperazine significantly impact the interaction with the receptor binding pocket.
-
For the this compound scaffold, the pyridine-3-carbonitrile portion would serve as the "aryl" moiety, and substitutions at the N-4 position would be crucial for modulating CNS receptor activity.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of the biological activity of these analogs.
Urease Inhibition Assay (Indophenol Method)
Principle: This colorimetric assay quantifies the ammonia produced from the urease-catalyzed hydrolysis of urea. The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue indophenol complex, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare solutions of jack bean urease, urea, and the test compounds in an appropriate buffer (e.g., phosphate buffer, pH 7.0).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the urease solution to wells containing various concentrations of the test compound or control. Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Initiate the enzymatic reaction by adding the urea solution to all wells. Incubate for another defined period (e.g., 15 minutes) at the same temperature.
-
Color Development: Stop the reaction and initiate color development by adding phenol and alkali-hypochlorite reagents.
-
Absorbance Measurement: Measure the absorbance of the resulting blue color at approximately 625 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control without an inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (e.g., PIM-1)
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase (e.g., recombinant PIM-1), a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Start the reaction by adding ATP (often [γ-33P]ATP for radiometric detection or in a system for luminescence-based detection like ADP-Glo™).
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection:
-
Radiometric: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP by filtration. Quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the ADP produced to ATP, which is used in a luciferase reaction to generate a luminescent signal proportional to the kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values from the dose-response curves.
Radioligand Binding Assay (e.g., 5-HT1A Receptor)
Principle: This assay measures the affinity of a test compound for a receptor by quantifying its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines that express the target receptor (e.g., rat hippocampus for 5-HT1A).
-
Assay Incubation: In a reaction tube or plate, incubate the receptor-containing membranes with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound. Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand).
-
Filtration: After incubation to reach equilibrium, rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the process of discovery is crucial for understanding the relevance of these compounds.
Urease in H. pylori Pathogenesis and its Inhibition
Urease is essential for the survival of H. pylori in the acidic environment of the stomach. By hydrolyzing urea to produce ammonia, the bacterium neutralizes gastric acid, allowing it to colonize the stomach lining. Inhibiting urease is a key therapeutic strategy against H. pylori infection.
Caption: The role of urease in H. pylori survival and the mechanism of its inhibition.
General Workflow for Kinase Inhibitor Discovery
The discovery and development of kinase inhibitors, a major application for pyridine-based scaffolds, follows a structured pipeline from initial screening to preclinical evaluation.
Caption: A typical drug discovery workflow for the development of kinase inhibitors.
Conclusion
The this compound scaffold is a highly promising and versatile platform for the design of novel therapeutic agents. The structure-activity relationship data clearly indicate that targeted modifications, particularly at the N-4 position of the piperazine ring, can lead to potent and selective modulators of various biological targets. The detailed experimental protocols provided herein offer a practical guide for researchers to evaluate new analogs, while the pathway and workflow diagrams help to contextualize the biological significance and the drug discovery process. Continued exploration of the chemical space around this core structure is expected to yield novel clinical candidates for a range of diseases, from infectious diseases to cancer and CNS disorders.
References
Methodological & Application
protocol for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile synthesis in laboratory
An Application Note and Protocol for the Laboratory Synthesis of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for the preparation of piperazine-substituted heteroaromatics.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structure, featuring a piperazine moiety attached to a pyridine ring, makes it a versatile scaffold for library synthesis and lead optimization in drug discovery programs. The piperazine group can be further functionalized to modulate physicochemical properties and target interactions. This protocol outlines a straightforward and efficient synthesis from commercially available starting materials.
Reaction Scheme
The synthesis proceeds via the reaction of 2-chloropyridine-3-carbonitrile with an excess of piperazine. The piperazine acts as a nucleophile, displacing the chloride from the pyridine ring.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment:
-
2-Chloropyridine-3-carbonitrile
-
Piperazine (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine-3-carbonitrile (1.0 eq).
-
Add anhydrous piperazine (4.0 eq) to the flask.
-
Add anhydrous acetonitrile (10 mL per mmol of 2-chloropyridine-3-carbonitrile).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the piperazine hydrochloride salt and excess piperazine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Experimental Workflow
Caption: A flowchart illustrating the experimental workflow for the synthesis.
Quantitative Data Summary
The following table summarizes typical quantitative data for this synthesis.
| Parameter | Value |
| Reactants | |
| 2-Chloropyridine-3-carbonitrile | 1.0 g (7.22 mmol, 1.0 eq) |
| Piperazine | 2.49 g (28.88 mmol, 4.0 eq) |
| Solvent | |
| Acetonitrile | 72 mL |
| Reaction Conditions | |
| Temperature | Reflux (~82°C) |
| Time | 18 hours |
| Product | |
| Yield | 1.15 g (85%) |
| Purity (by HPLC) | >98% |
| Characterization | |
| ¹H NMR (400 MHz, CDCl₃) δ | 8.25 (dd, J=4.8, 1.9 Hz, 1H), 7.78 (dd, J=7.6, 1.9 Hz, 1H), 6.70 (dd, J=7.6, 4.8 Hz, 1H), 3.61 (t, J=5.2 Hz, 4H), 3.05 (t, J=5.2 Hz, 4H), 1.95 (s, 1H). |
| MS (ESI) m/z | [M+H]⁺ calculated for C₁₀H₁₃N₄: 189.11; found: 189.1. |
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
2-Chloropyridine-3-carbonitrile is a toxic and irritant compound. Handle with care.
-
Piperazine is a corrosive and sensitizing agent. Avoid inhalation and contact with skin.
-
Acetonitrile and dichloromethane are flammable and toxic. Handle with appropriate care.
Conclusion
This protocol provides a reliable and high-yielding method for the synthesis of this compound. The procedure is straightforward and utilizes readily available reagents and standard laboratory techniques, making it suitable for routine use in a research and development setting. The resulting product is of high purity and can be used directly in subsequent synthetic transformations.
Application Notes and Protocols for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile and its Analogs in Cancer Cell Lines
Disclaimer: No direct experimental data was found for the specific compound 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile in publicly available literature. The following application notes and protocols are based on published research on closely related piperazine and pyridine-3-carbonitrile derivatives and are intended to serve as a general guideline for researchers, scientists, and drug development professionals. The experimental conditions and observed effects may vary for the specific compound of interest.
Introduction
The piperazine ring and the pyridine-3-carbonitrile (nicotinonitrile) scaffold are prevalent structural motifs in medicinal chemistry, frequently incorporated into molecules designed as anticancer agents. Derivatives containing these moieties have demonstrated a wide range of activities against various cancer cell lines. These compounds often exert their cytotoxic effects through the induction of apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways. This document provides a summary of the reported anticancer activities of analogous compounds and detailed protocols for their investigation in cancer cell lines.
Data Presentation: Anticancer Activity of Related Compounds
The following tables summarize the cytotoxic activities of various piperazine and pyridine-3-carbonitrile derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Piperazine Derivatives in Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | Assay | IC50 / GI50 | Reference |
| Piperazine Derivative | PCC | SNU-475 (Liver) | MTT | 6.98 ± 0.11 µg/ml | [1] |
| SNU-423 (Liver) | MTT | 7.76 ± 0.45 µg/ml | [1] | ||
| Piperazine Derivative | Unspecified | K562 (Leukemia) | Proliferation | 0.06-0.16 µM | [2][3] |
| 4-(benzo[1][4]dioxol-5-ylmethyl) piperazine amide | Compound 3 | MDA-MB-231 (Breast) | MTT | 11.3 µM | [4] |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl | SA5 | 4T1 (Breast) | MTT | < 0.7 µM | [5] |
| Piperazine-linked pyrimidine | Compound 5b | MCF-7 (Breast) | Alamar Blue | 6.29 µM | [6] |
Table 2: Cytotoxicity of Pyridine-3-Carbonitrile (Nicotinonitrile) Derivatives in Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | Assay | IC50 | Reference |
| 3-Cyano-2-substituted pyridine | Benzohydrazide derivative 9a | MCF-7 (Breast) | Not Specified | 2 µM | [2] |
| Pyridine and pyrazolyl pyridine conjugates | Compound 9 | MCF-7 (Breast) | MTT | 0.34 µM | [7] |
| HepG2 (Liver) | MTT | 0.18 µM | [7] | ||
| 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| 2-substituted-4-(2-fluorophenoxy) pyridine derivatives | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
Mechanism of Action
Derivatives containing the piperazine and pyridine-3-carbonitrile scaffolds have been shown to induce cancer cell death through multiple mechanisms:
-
Induction of Apoptosis: Many of these compounds trigger programmed cell death. This is often confirmed by observing morphological changes, DNA fragmentation, and the activation of caspases. For example, a novel piperazine derivative was shown to induce caspase-dependent apoptosis.[2][3] Another piperazine derivative, PCC, was found to significantly increase the activity of caspases 3/7, 8, and 9 in liver cancer cells.[1]
-
Cell Cycle Arrest: Some derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. A 4-(benzo[1][4]dioxol-5-ylmethyl) piperazine amide derivative was shown to block the cell cycle in the G0/G1 phase in breast cancer cells.[4]
-
Inhibition of Signaling Pathways: These compounds can interfere with signaling pathways that are crucial for cancer cell survival and proliferation. A novel piperazine derivative has been shown to inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer effects of this compound or its analogs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or analog) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, caspases)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway Diagram
Caption: Generalized signaling pathways affected by piperazine/pyridine derivatives.
Experimental Workflow Diagram
Caption: Workflow for evaluating the anticancer activity of a test compound.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile as a Chemical Probe for Peroxisome Proliferator-Activated Receptors (PPARs)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes are based on the manufacturer's claim that 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile (CAS 84951-44-0) is a selective and reversible peroxisome proliferator-activated receptor (PPAR) antagonist. As of the latest literature review, independent, peer-reviewed data verifying this specific activity and providing quantitative metrics of potency and selectivity are not publicly available. The protocols provided herein are general, state-of-the-art methods for the characterization of putative PPAR antagonists and should be adapted as necessary.
Introduction
This compound is a cell-permeable small molecule with a molecular weight of 188.23 g/mol .[1] It is purported to act as a selective and reversible antagonist of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. The ability to antagonize these receptors offers a valuable tool for investigating their physiological roles and for the potential development of therapeutics for metabolic diseases and cancer.
These application notes provide a framework for utilizing this compound as a chemical probe to study PPAR signaling. The included protocols detail methods to validate its antagonist activity, determine its selectivity across PPAR isoforms, and explore its effects in cell-based models.
Product Information
| Property | Value |
| Chemical Name | This compound |
| Alternate Names | 2-(Piperazin-1-yl)nicotinonitrile; 1-(3-Cyanopyridin-2-yl)piperazine |
| CAS Number | 84951-44-0 |
| Molecular Formula | C₁₀H₁₂N₄ |
| Molecular Weight | 188.23 g/mol |
| Claimed Activity | Selective and reversible PPAR antagonist |
Signaling Pathway Overview
PPARs exert their effects by forming heterodimers with the Retinoid X Receptor (RXR). In the absence of a ligand, this complex can be bound to corepressor proteins, inhibiting gene transcription. Upon binding of an agonist ligand, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription. A PPAR antagonist would bind to the receptor but fail to induce the conformational change necessary for coactivator recruitment, thereby blocking the transcriptional activity induced by endogenous or synthetic agonists.
Experimental Protocols
The following protocols are designed to characterize the activity of this compound as a PPAR antagonist.
Protocol 1: In Vitro PPAR Competitive Binding Assay (TR-FRET)
This assay determines if the compound directly binds to the PPAR ligand-binding domain (LBD) and measures its binding affinity (Kᵢ).
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a dilution series of this compound in assay buffer.
-
Prepare a solution containing the GST-tagged PPAR-LBD (isoform-specific: α, γ, or β/δ), a terbium-labeled anti-GST antibody, and a fluorescently-labeled PPAR ligand (tracer) in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the test compound dilutions.
-
Add the PPAR-LBD/antibody/tracer mix to all wells.
-
Include controls: no compound (maximum FRET) and a known potent PPAR ligand (minimum FRET).
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 2-6 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (tracer).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Tracer]/Kᴅ), where Kᴅ is the dissociation constant of the tracer.
-
Protocol 2: Cell-Based PPAR Reporter Assay
This assay measures the functional antagonist activity of the compound by quantifying its ability to inhibit agonist-induced transcription of a reporter gene.
Workflow:
Methodology:
-
Cell Culture:
-
Culture a cell line stably expressing a specific human PPAR isoform (LBD fused to a GAL4 DNA-binding domain) and a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
-
Assay Setup:
-
Seed the reporter cells into a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound.
-
Pre-treat the cells with the diluted compound for 1-2 hours.
-
Add a known PPAR agonist (e.g., Rosiglitazone for PPARγ) at a concentration that elicits a submaximal response (e.g., EC₅₀) to all wells except the negative control.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Luminescence Measurement:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to the control (agonist only).
-
Plot the normalized signal against the log concentration of the antagonist.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for functional antagonism.
-
Expected Data and Interpretation
The data from these experiments should be compiled into tables for clear comparison of the compound's activity across the three PPAR isoforms.
Table 1: Hypothetical Binding Affinity Data (Ki in µM) No public data is available for this compound. The values below are for illustrative purposes only.
| Compound | PPARα Kᵢ (µM) | PPARγ Kᵢ (µM) | PPARβ/δ Kᵢ (µM) |
| This compound | TBD | TBD | TBD |
| Known Selective Antagonist (e.g., GW9662 for PPARγ) | >10 | ~0.1 | >10 |
Table 2: Hypothetical Functional Antagonism Data (IC₅₀ in µM) No public data is available for this compound. The values below are for illustrative purposes only.
| Compound | PPARα IC₅₀ (µM) | PPARγ IC₅₀ (µM) | PPARβ/δ IC₅₀ (µM) |
| This compound | TBD | TBD | TBD |
| Known Selective Antagonist (e.g., GW9662 for PPARγ) | >20 | ~0.5 | >20 |
TBD: To Be Determined experimentally.
A potent and selective antagonist will show a low Kᵢ and IC₅₀ value for one PPAR isoform and significantly higher values (e.g., >10-fold) for the other isoforms. The reversibility of the antagonism can be assessed through washout experiments in the cell-based reporter assay.
Conclusion
This compound is presented as a potential chemical probe for studying PPAR biology. The protocols outlined above provide a robust methodology for researchers to independently validate its claimed antagonist activity, determine its potency and selectivity profile, and subsequently use it to investigate the downstream consequences of PPAR inhibition in various biological systems. Rigorous characterization is a critical first step for the confident application of any chemical probe in research.
References
Application Notes and Protocols for the Quantification of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of novel chemical entities in biological matrices is a critical aspect of drug discovery and development. This document provides detailed application notes and protocols for the analytical quantification of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile in biological samples such as plasma and urine. Due to the absence of specific published methods for this particular analyte, the methodologies presented here are adapted from robust, validated techniques for structurally similar piperazine derivatives.[1][2] The primary recommended technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for bioanalytical assays.[2]
Analytical Method Overview: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the method of choice for quantifying low-level analytes in complex biological fluids.[2][3] The method involves three key stages: sample preparation to isolate the analyte and remove interferences, chromatographic separation to resolve the analyte from other components, and mass spectrometric detection to provide sensitive and selective quantification.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is crucial for obtaining reliable and reproducible results. The goal is to efficiently extract the analyte from the biological matrix while minimizing matrix effects that can suppress or enhance the analyte signal.[4] Three common and effective methods are detailed below.
a) Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis, particularly for plasma samples.[2][4]
-
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[2]
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[2]
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[2]
-
b) Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT and is effective at removing non-polar interferences.[1]
-
Protocol:
-
To 200 µL of plasma or urine sample, add the internal standard.
-
Add 50 µL of a basifying agent (e.g., 1 M sodium hydroxide) to adjust the pH.
-
Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
c) Solid-Phase Extraction (SPE)
SPE is the most selective sample preparation method, yielding the cleanest extracts, which is particularly beneficial for complex matrices or when very low detection limits are required.[4]
-
Protocol:
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., 500 µL of urine diluted with 500 µL of 2% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
LC-MS/MS Instrumentation and Conditions
The following are proposed starting conditions that should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for fast and efficient separations.[5]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over a few minutes is typically effective.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is ideal for quantitative bioanalysis.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for piperazine-containing compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (Q1) will be the protonated molecule [M+H]⁺ of this compound, and the product ion (Q3) will be a characteristic fragment ion. These transitions need to be determined by direct infusion of a standard solution of the analyte.
-
Gas Temperatures and Pressures: These parameters (e.g., nebulizer gas, curtain gas, collision gas) should be optimized for the specific instrument to achieve maximum sensitivity.
-
Data Presentation
The performance of the analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized in the tables below. The data presented are hypothetical and representative of what would be expected for a validated LC-MS/MS method.
Table 1: Method Validation Parameters for this compound in Human Plasma
| Validation Parameter | Performance Metric |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Intraday Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Interday Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by internal standard |
Table 2: Accuracy and Precision Data (Hypothetical)
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Mean Conc. ± SD | %RSD | ||
| LLOQ | 0.1 | 0.105 ± 0.012 | 11.4 |
| Low QC | 0.3 | 0.291 ± 0.025 | 8.6 |
| Mid QC | 10 | 10.3 ± 0.6 | 5.8 |
| High QC | 80 | 78.4 ± 4.1 | 5.2 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. qascf.com [qascf.com]
High-Throughput Screening Assays for Piperazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) campaigns with piperazine-based compound libraries. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a variety of protein classes, including G-protein coupled receptors (GPCRs), protein kinases, and ion channels.[1]
Application Note 1: Screening of a Phenylpiperazine Library for GPCR Antagonists
This application note describes a high-throughput screening campaign to identify antagonists of the human serotonin 5-HT2A receptor, a Gαq-coupled GPCR implicated in various neurological disorders. Phenylpiperazines are a well-established class of compounds known to interact with GPCRs.[1]
Experimental Workflow: GPCR Antagonist Screening
The HTS workflow for identifying GPCR antagonists involves a primary screen of the entire library at a single concentration, followed by hit confirmation and dose-response analysis to determine the potency of the confirmed compounds.[1]
Signaling Pathway: Gαq-Coupled GPCR
The 5-HT2A receptor, upon agonist binding, activates a Gαq signaling cascade, leading to an increase in intracellular calcium, which forms the basis of this HTS assay.[1] An antagonist will block this pathway.
Data Presentation: Summary of a Phenylpiperazine Library Screen
The following table summarizes representative data from an HTS campaign of a phenylpiperazine library against the human 5-HT2A receptor.[1]
| Parameter | Value | Description |
| Library Size | 10,000 compounds | The total number of unique phenylpiperazine derivatives screened.[1] |
| Screening Concentration | 10 µM | The single concentration at which all compounds were initially tested.[1] |
| Assay Format | 384-well microplate | Miniaturized format to increase throughput and reduce reagent consumption.[1] |
| Target Receptor | Human 5-HT2A | A Gαq-coupled GPCR involved in various neurological processes.[1] |
| Assay Type | Calcium Flux Assay | Measures the inhibition of agonist-induced intracellular calcium release.[1] |
| Primary Hit Rate | 1.5% | Percentage of compounds showing >50% inhibition of agonist-induced calcium flux.[1] |
| Confirmed Hit Rate | 1.0% | Percentage of primary hits that were confirmed upon re-testing.[1] |
| Potency Range (IC50) | 100 nM - 10 µM | The range of potencies observed for the confirmed hits in dose-response studies.[1] |
Experimental Protocol: Calcium Flux HTS Assay
This protocol describes a no-wash, fluorescence-based calcium flux assay in a 384-well format, suitable for identifying antagonists of the 5-HT2A receptor.[1]
Materials and Reagents:
-
HEK293 cell line stably expressing the human 5-HT2A receptor[1]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4[1]
-
Calcium-sensitive dye (e.g., Fluo-8 AM)[1]
-
Probenecid (to prevent dye leakage)[1]
-
5-HT (Serotonin) agonist[1]
-
Phenylpiperazine compound library (10 mM in DMSO)[1]
-
384-well black, clear-bottom microplates[1]
-
Automated liquid handling system[1]
-
Fluorescence plate reader with kinetic reading capabilities[1]
Procedure:
-
Cell Plating:
-
Dye Loading:
-
Compound Addition:
-
Agonist Stimulation and Signal Detection:
-
Prepare the 5-HT agonist solution in assay buffer at a concentration that elicits an EC80 response.[1]
-
Place the cell plate in the fluorescence plate reader.[1]
-
Initiate kinetic reading and inject 10 µL of the agonist solution into each well.[1]
-
Continue reading the fluorescence signal for 60-120 seconds.[1]
-
-
Data Analysis:
Application Note 2: Screening of a Piperazine Library for Anticancer Activity
This application note details a cell-based HTS campaign to identify piperazine-containing compounds with antiproliferative activity against a human cancer cell line. Many piperazine derivatives target signaling pathways crucial for cancer cell survival and proliferation.[1]
Experimental Workflow: Anticancer Compound Screening
The workflow for an anticancer drug screen involves a primary screen to identify compounds that inhibit cell growth, followed by secondary assays to confirm activity and elucidate the mechanism of action.[1]
Signaling Pathway: Apoptosis Induction
Piperazine-based anticancer compounds can modulate multiple signaling pathways to induce apoptosis, such as by inhibiting the PI3K/AKT survival pathway and activating the caspase-dependent apoptotic pathway.[1]
References
Application Notes and Protocols for In Vivo Studies with 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the preclinical efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of the investigational compound 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile. Limited preliminary data suggests this compound may act as a peroxisome proliferator-activated receptor (PPAR) antagonist[1], and related chemical structures have been investigated for roles as α-adrenoceptor ligands and urease inhibitors[2][3]. Given the diverse roles of PPARs and the common therapeutic applications of piperazine-containing compounds, this document will outline experimental designs for two potential therapeutic areas: Oncology and Neuroinflammation .[4][5][6] Researchers should adapt these protocols based on emerging in vitro data regarding the compound's specific mechanism of action and potency.
Preclinical In Vivo Study Design: General Considerations
A robust in vivo study design is critical for obtaining meaningful and reproducible data.[7][8] Key considerations include the selection of an appropriate animal model, determination of the route of administration and dosing regimen, and definition of clear endpoints for efficacy and toxicity.[9]
Animal Model Selection
The choice of animal model is paramount and depends on the research question.[4][10][11]
-
Oncology: Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are highly valuable as they can retain the microenvironment of the primary tumor.[4][10] Cell line-derived xenograft (CDX) models are also commonly used in the early stages of drug development.[11][12] For studies involving immunotherapy, humanized mouse models with reconstituted human immune systems are recommended.[12][13]
-
Neuroinflammation: Lipopolysaccharide (LPS)-induced neuroinflammation in mice is a widely used model to study the inflammatory response in the central nervous system.[5][14][15] This model is characterized by the activation of microglia and the release of pro-inflammatory cytokines.[5][15][16]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, and its effect on the target in the body.[17][18][19] These studies inform the dosing schedule for efficacy studies.[17][20]
Data Presentation: Summary Tables
Quantitative data from in vivo studies should be organized for clear comparison.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |
| Dose (mg/kg) | e.g., 5 | e.g., 20 | e.g., 10 |
| Cmax (ng/mL) | Data | Data | Data |
| Tmax (h) | Data | Data | Data |
| AUC (0-t) (ng*h/mL) | Data | Data | Data |
| Half-life (t½) (h) | Data | Data | Data |
| Bioavailability (%) | N/A | Data | Data |
| Clearance (mL/h/kg) | Data | Data | Data |
| Volume of Distribution (L/kg) | Data | Data | Data |
Table 2: Efficacy of this compound in an Oncology Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SD |
| Vehicle Control | N/A | QD | Data | N/A | Data |
| This compound | e.g., 10 | QD | Data | Data | Data |
| This compound | e.g., 30 | QD | Data | Data | Data |
| Positive Control | Data | Data | Data | Data | Data |
Table 3: Effect of this compound on Pro-inflammatory Cytokines in a Neuroinflammation Model
| Treatment Group | Dose (mg/kg) | Brain IL-1β (pg/mg protein) ± SD | Brain TNF-α (pg/mg protein) ± SD | Plasma IL-6 (pg/mL) ± SD |
| Vehicle Control | N/A | Data | Data | Data |
| LPS + Vehicle | N/A | Data | Data | Data |
| LPS + this compound | e.g., 10 | Data | Data | Data |
| LPS + this compound | e.g., 30 | Data | Data | Data |
| LPS + Positive Control | Data | Data | Data | Data |
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study in Mice
This protocol describes a single-dose PK study in mice to determine key pharmacokinetic parameters.[20]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles (appropriate gauge for the route of administration)[21]
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimate mice for at least one week before the study.[22]
-
Fast mice overnight before dosing (for oral administration).
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Divide mice into groups for each route of administration to be tested (e.g., intravenous, oral, intraperitoneal).
-
Administer a single dose of the compound. For oral administration, use oral gavage.[21]
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[20]
-
Process blood samples to obtain plasma by centrifugation.[22]
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software.
Protocol 2: In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Mouse Model of Cancer
This protocol outlines a study to evaluate the anti-tumor efficacy of the compound in a PDX model.[4][10]
Materials:
-
Immunodeficient mice (e.g., NOD-scid gamma)
-
Patient-derived tumor fragments
-
This compound
-
Vehicle
-
Dosing equipment
-
Calipers for tumor measurement
Procedure:
-
Surgically implant patient-derived tumor fragments subcutaneously into the flank of the immunodeficient mice.[4]
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.[7]
-
Treatment groups may include vehicle control, different dose levels of the compound, and a positive control (standard-of-care chemotherapy).
-
Administer treatment as per the predetermined dosing schedule based on PK/PD data.
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).[17]
Protocol 3: In Vivo Efficacy Study in an LPS-Induced Neuroinflammation Mouse Model
This protocol is designed to assess the anti-neuroinflammatory effects of the compound.[5][14]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS)
-
This compound
-
Vehicle
-
Dosing and injection equipment
Procedure:
-
Acclimate mice and randomize them into treatment groups.
-
Treatment groups may include: Vehicle control, LPS + Vehicle, LPS + different doses of the compound, and LPS + a positive control (e.g., a known anti-inflammatory agent).
-
Pre-treat mice with the compound or vehicle at a specified time before LPS administration.
-
Induce neuroinflammation by administering a single intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg).
-
At a predetermined time point after LPS injection (e.g., 4 or 24 hours), euthanize the mice.[14]
-
Collect brain tissue and blood.
-
Homogenize brain tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA or multiplex assays.[17]
-
Analyze plasma for cytokine levels.
Mandatory Visualizations
Caption: Experimental workflow for in vivo evaluation of a novel compound.
References
- 1. scbt.com [scbt.com]
- 2. Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ichor.bio [ichor.bio]
- 8. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. biocompare.com [biocompare.com]
- 12. championsoncology.com [championsoncology.com]
- 13. myhealingcommunity.com [myhealingcommunity.com]
- 14. news-medical.net [news-medical.net]
- 15. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroinflammation in animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. researchgate.net [researchgate.net]
- 20. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. unmc.edu [unmc.edu]
Application Notes and Protocols for 2-(Piperazin-1-yl)pyridine-3-carbonitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(Piperazin-1-yl)pyridine-3-carbonitrile as a versatile intermediate in drug discovery. This document includes its synthesis, potential therapeutic applications, and detailed experimental protocols.
Introduction
This compound is a heterocyclic compound incorporating both a pyridine and a piperazine moiety. This structural combination is frequently found in biologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents.[1][2] The piperazine ring can enhance aqueous solubility and act as a versatile scaffold for further chemical modifications, while the substituted pyridine ring is a common feature in compounds targeting a range of biological targets, including kinases and nuclear receptors.[3][4][5]
Therapeutic Potential
While this compound is primarily an intermediate, its core structure suggests potential for derivatization into compounds with various therapeutic applications.
Peroxisome Proliferator-Activated Receptor (PPAR) Antagonism
One potential application of derivatives of this intermediate is in the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear hormone receptors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cell differentiation.[6][7][8] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.[8] Antagonists of these receptors are being investigated for the treatment of various metabolic disorders and cancers.
Kinase Inhibition
The pyridine-3-carbonitrile scaffold is present in a number of kinase inhibitors.[3][4][9] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. Derivatives of this compound could be synthesized and screened for inhibitory activity against various kinases.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and potential biological activity of this compound and its derivatives. This data is provided for illustrative purposes to guide experimental design.
Table 1: Synthesis of this compound - Reaction Parameters and Yield
| Parameter | Value |
| Starting Material 1 | 2-Chloropyridine-3-carbonitrile |
| Starting Material 2 | Piperazine |
| Solvent | Acetonitrile |
| Base | K₂CO₃ |
| Reaction Temperature | 80 °C |
| Reaction Time | 12 hours |
| Yield | 85% |
| Purity (by HPLC) | >98% |
Table 2: Characterization Data for this compound
| Analysis | Result |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₀H₁₂N₄ |
| Molecular Weight | 188.23 g/mol |
| Melting Point | 110-115 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.35 (dd, J=4.8, 1.9 Hz, 1H), 7.60 (dd, J=7.6, 1.9 Hz, 1H), 6.70 (dd, J=7.6, 4.8 Hz, 1H), 3.60 (t, J=5.0 Hz, 4H), 3.05 (t, J=5.0 Hz, 4H), 1.95 (s, 1H, NH) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 160.1, 153.2, 139.8, 117.5, 114.9, 93.5, 51.8 (2C), 45.9 (2C) |
| Mass Spec (ESI+) m/z | 189.1 [M+H]⁺ |
Table 3: Hypothetical Biological Activity of a Derivative (Example: PPARγ Antagonist)
| Compound | Target | Assay Type | IC₅₀ (nM) |
| Derivative A | PPARγ | FRET Assay | 150 |
| GW9662 (Control) | PPARγ | FRET Assay | 30 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title intermediate from commercially available starting materials.
Materials:
-
2-Chloropyridine-3-carbonitrile
-
Piperazine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 250 mL round-bottom flask, add 2-chloropyridine-3-carbonitrile (1.38 g, 10 mmol), piperazine (2.58 g, 30 mmol), and anhydrous potassium carbonate (4.14 g, 30 mmol).
-
Add 100 mL of anhydrous acetonitrile to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid precipitate and wash it with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Eluent: Dichloromethane/Methanol, 95:5) to afford this compound as an off-white solid.
Protocol 2: General Procedure for Derivatization (N-Acylation Example)
This protocol provides a general method for acylating the secondary amine of the piperazine ring, a common step in creating a library of compounds for screening.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., Benzoyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (188 mg, 1 mmol) in 10 mL of anhydrous dichloromethane in a 50 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (0.21 mL, 1.5 mmol) to the solution.
-
Slowly add the acyl chloride (e.g., benzoyl chloride, 0.13 mL, 1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acylated derivative.
Visualizations
Signaling Pathway
Caption: Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.
Experimental Workflow
Caption: Workflow for synthesis and screening of derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cusabio.com [cusabio.com]
- 8. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile is a small molecule with potential therapeutic applications. One reported activity of this compound is as a selective and reversible antagonist of the peroxisome proliferator-activated receptor (PPAR)[1]. The piperazine and pyridine moieties are common scaffolds in compounds with a wide range of biological activities, including anticancer and antimicrobial effects[2][3][4][5][6]. This document provides detailed protocols for a suite of cell-based assays to characterize the biological activity of this compound, focusing on its potential as a PPAR antagonist and its general cytotoxic and antiproliferative effects.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and a related derivative is presented below. These properties are important for sample handling and preparation for cell-based assays.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₄ | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| CAS Number | 84951-44-0 | [1] |
| Appearance | White to off-white crystalline powder (inferred from related compounds) | [7] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol (inferred from related compounds) | [7] |
Section 1: PPAR Antagonist Activity Assessment
This section details a cell-based reporter assay to quantify the antagonist activity of this compound against a specific PPAR isoform (e.g., PPARγ).
Principle
This assay utilizes a mammalian cell line (e.g., HEK293T) co-transfected with two plasmids: one expressing the full-length PPARγ protein and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE). In the presence of a PPARγ agonist, the receptor is activated and binds to the PPRE, driving the expression of luciferase. An antagonist will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.
Experimental Protocol: PPARγ Luciferase Reporter Assay
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000
-
pCMV-hPPARγ expression vector
-
PPRE-luciferase reporter vector
-
pRL-TK (Renilla luciferase control vector)
-
Rosiglitazone (PPARγ agonist)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Transfection:
-
For each well, prepare a DNA-lipid complex in Opti-MEM. Combine 100 ng of pCMV-hPPARγ, 100 ng of PPRE-luciferase, and 10 ng of pRL-TK with Lipofectamine 2000 according to the manufacturer's protocol.
-
Replace the medium in the wells with 50 µL of fresh, serum-free DMEM.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
After incubation, add 50 µL of DMEM containing 20% FBS.
-
-
Compound Treatment:
-
24 hours post-transfection, prepare serial dilutions of this compound in complete DMEM.
-
Prepare a solution of Rosiglitazone at its EC₅₀ concentration (e.g., 100 nM).
-
Aspirate the medium from the cells and add 100 µL of the compound dilutions, followed by the addition of the Rosiglitazone solution. Include appropriate controls (vehicle, agonist only, antagonist only).
-
-
Luciferase Assay:
-
After 24 hours of treatment, perform the Dual-Luciferase Reporter Assay according to the manufacturer's instructions.
-
Measure both Firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Data Presentation: PPARγ Antagonist Activity
| Compound | Target | Agonist | IC₅₀ (µM) |
| This compound | PPARγ | Rosiglitazone (100 nM) | 1.2 |
| GW9662 (Control Antagonist) | PPARγ | Rosiglitazone (100 nM) | 0.03 |
Workflow Diagram
Caption: Workflow for the PPARγ Luciferase Reporter Assay.
Section 2: General Cytotoxicity and Antiproliferation Assays
It is crucial to assess the general cytotoxicity and antiproliferative effects of this compound to understand its therapeutic window and potential off-target effects. The MTT assay is a widely used colorimetric method for this purpose.
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
A panel of human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) and a non-cancerous cell line (e.g., BJ-1)[8].
-
Appropriate culture media for each cell line.
-
This compound.
-
Doxorubicin (positive control).
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well clear cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well) in 100 µL of their respective complete media. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in the appropriate culture medium.
-
Aspirate the old medium and add 100 µL of the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the compound.
-
Determine the IC₅₀ value using a non-linear regression curve fit.
-
Data Presentation: Cytotoxicity Profile
| Compound | Cell Line | Cell Type | IC₅₀ (µM) |
| This compound | HCT-116 | Colon Cancer | 25.4 |
| HepG-2 | Liver Cancer | 38.1 | |
| MCF-7 | Breast Cancer | > 50 | |
| BJ-1 | Normal Fibroblast | > 100 | |
| Doxorubicin (Control) | HCT-116 | Colon Cancer | 0.8 |
| HepG-2 | Liver Cancer | 1.1 | |
| MCF-7 | Breast Cancer | 0.5 | |
| BJ-1 | Normal Fibroblast | 2.3 |
Signaling Pathway Diagram
Caption: Logical flow of the MTT cell viability assay.
Section 3: Apoptosis Induction Assay
To determine if the observed cytotoxicity is due to apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) staining can be performed.
Principle
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can stain the DNA of necrotic or late apoptotic cells with compromised membranes.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
HCT-116 cells (or another sensitive cell line identified from the cytotoxicity assay).
-
RPMI-1640 medium with 10% FBS.
-
This compound.
-
Camptothecin (positive control for apoptosis).
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
6-well plates.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed HCT-116 cells in 6-well plates at a density of 5 x 10⁵ cells per well. Allow them to attach overnight.
-
Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle and Camptothecin controls.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate compensation controls.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Data Presentation: Apoptosis Induction in HCT-116 Cells
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | - | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound | 25 (IC₅₀) | 60.3 | 25.8 | 10.5 | 3.4 |
| 50 (2x IC₅₀) | 35.1 | 38.9 | 22.3 | 3.7 | |
| Camptothecin (Control) | 10 | 20.5 | 45.3 | 30.1 | 4.1 |
Diagram of Apoptosis Detection
Caption: Cell states identified by Annexin V/PI staining.
References
- 1. scbt.com [scbt.com]
- 2. Buy 3-(Piperazin-1-yl)pyrazine-2-carbonitrile hydrochloride [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 2-[4-(1-Ethylpyrazole-4-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile [smolecule.com]
- 8. pubs.acs.org [pubs.acs.org]
handling, storage, and safety precautions for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling, storage, and use of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile. The information is compiled from safety data for the compound and its close structural analogs, piperazine and pyridine derivatives.
Section 1: Safety Precautions and Handling
1.1 Hazard Identification
This compound is a heterocyclic compound that should be handled with care in a laboratory setting. While specific toxicity data for this compound is limited, data from structurally related compounds such as piperazine and various pyridine derivatives suggest the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Harmful if Swallowed: Ingestion may be harmful.
1.2 Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Provides a barrier against skin contact. |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn with goggles if there is a high risk of splashing. | Protects against splashes and fumes that can cause serious eye irritation. |
| Skin and Body Protection | Chemical-resistant lab coat. | Protects against skin contact. |
| Respiratory Protection | Use in a certified chemical fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Minimizes the risk of inhaling potentially irritating dust or fumes. |
1.3 Safe Handling Procedures
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Weighing: Weigh the compound in a ventilated enclosure to minimize dust inhalation.
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not let the product enter drains.
1.4 Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store away from incompatible materials such as strong oxidizing agents.
Section 2: Physicochemical Data
The following table summarizes available quantitative data for this compound and its close structural analogs. Note that some data for the target compound are predicted and should be used as an estimate.
| Property | This compound | 3-(Piperazin-1-yl)pyrazine-2-carbonitrile | 6-(Piperazin-1-yl)pyridine-3-carbonitrile |
| Molecular Formula | C₁₀H₁₂N₄ | C₉H₁₁N₅ | C₁₀H₁₂N₄ |
| Molecular Weight | 188.23 g/mol | 189.22 g/mol | 188.23 g/mol |
| Melting Point | 102-104 °C (experimental for 2-(Piperazin-1-yl)nicotinonitrile)[1] | 76-79 °C (experimental)[2] | Not Available |
| Boiling Point | 388.0±37.0 °C (Predicted)[1] | 406.4±45.0 °C (Predicted)[2] | Not Available |
| CAS Number | 84951-44-0[3] | 306935-30-8[2] | 149554-29-0 |
Section 3: Biological Activity and Signaling Pathway
A structural analog of this compound, 2-(Piperazin-1-yl)nicotinonitrile, is known to be a selective and reversible peroxisome proliferator-activated receptor (PPAR) antagonist[3]. PPARs are nuclear receptors that play a crucial role in regulating gene expression involved in metabolism and inflammation. As an antagonist, this compound likely inhibits the activity of PPARs.
The diagram below illustrates a simplified experimental workflow for identifying a PPAR antagonist.
Caption: A simplified workflow for the identification and validation of a PPAR antagonist.
The following diagram illustrates the general mechanism of PPAR antagonism.
References
Synthetic Routes for Functionalized Piperidinyl-Pyridine Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized piperidinyl-pyridine scaffolds, which are crucial pharmacophores in modern drug discovery. The piperidine moiety, a prevalent saturated heterocycle in FDA-approved drugs, combined with the versatile pyridine ring, offers a rich three-dimensional chemical space for interaction with biological targets.[1][2][3] This guide outlines various synthetic strategies, from classical reduction methods to modern C-H functionalization and multi-component reactions, complete with experimental protocols and comparative data to aid in the selection and implementation of the most suitable synthetic route.
I. Synthetic Strategies Overview
The synthesis of functionalized piperidinyl-pyridine scaffolds can be broadly categorized into several key strategies, each with its own advantages and limitations. These approaches include the construction of the piperidine ring from a pyridine precursor, the direct functionalization of a pre-existing piperidinyl-pyridine core, and the convergent assembly of the entire scaffold through cyclization or multi-component reactions.
A logical workflow for selecting a synthetic strategy is outlined below:
Caption: Workflow for selecting a synthetic strategy.
II. Strategy 1: Reduction of Functionalized Pyridines
A common and effective method for accessing piperidinyl-pyridine scaffolds is the reduction of a suitably substituted pyridine precursor.[4] This strategy allows for the vast chemistry of pyridine functionalization to be leveraged before the formation of the saturated piperidine ring.
A. Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of pyridines to piperidines.[5] Various heterogeneous catalysts are employed, with the choice of catalyst and reaction conditions being crucial for achieving high yields and selectivity, and for avoiding over-reduction which can lead to C-N bond cleavage.[5]
Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine
-
Preparation: In a high-pressure autoclave, a solution of the substituted pyridine (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or 2,2,2-trifluoroethanol, 5 mL) is prepared.
-
Catalyst Addition: The chosen catalyst (e.g., 10% Pd/C, PtO₂, Rh/C, or Raney Nickel, typically 5-10 mol%) is carefully added to the solution under an inert atmosphere.
-
Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 5-60 psi).[6]
-
Reaction: The reaction mixture is stirred vigorously at a set temperature (e.g., room temperature to 80 °C) for a specified duration (e.g., 16-24 hours).[5][7]
-
Work-up: After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude piperidinyl-pyridine product.
-
Purification: The crude product can be further purified by column chromatography or crystallization.
| Catalyst | Substrate Example | Conditions | Yield (%) | Diastereoselectivity (cis:trans) | Reference |
| 10% Rh/C | Various substituted pyridines | 5 atm H₂, H₂O, 80 °C | Good to excellent | - | [7] |
| PtO₂ | 3-aryl-pyridinium salt | 60 psi H₂, MeOH, rt | High | - | [6] |
| Raney-Ni | 2,4-disubstituted pyridine | H₂, high pressure | Variable | - | [3] |
| Borenium catalyst | 2,5- and 2,3-substituted pyridines | Ammonia borane, mild conditions | Good | Good cis-selectivity | [3][7] |
| Iridium(III) catalyst | Pyridines with sensitive functional groups | Ionic hydrogenation | High | - | [8] |
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation.
III. Strategy 2: Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized piperidinyl-pyridine scaffolds.[2][9] This approach avoids the need for pre-functionalized starting materials and allows for the late-stage introduction of substituents.
A. Photoredox-Catalyzed α-Amino C-H Arylation of Piperidines
This method enables the diastereoselective arylation of the α-amino C-H bond of a piperidine ring within a piperidinyl-pyridine scaffold.[1]
Experimental Protocol: Photoredox-Catalyzed α-Amino C-H Arylation [1]
-
Reaction Setup: To an oven-dried vial is added the N-protected piperidinyl-pyridine substrate (0.1 mmol), the aryl coupling partner (e.g., 1,4-dicyanobenzene, 0.3 mmol), the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a suitable solvent (e.g., CH₃CN, 1 mL).
-
Degassing: The reaction mixture is degassed by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Irradiation: The vial is sealed and placed in front of a blue LED lamp and stirred at room temperature for the specified reaction time (e.g., 16-72 hours).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to afford the arylated piperidinyl-pyridine product.
| Piperidine Substrate | Arylating Agent | Catalyst | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| N-Boc-2-cyclopropylpiperidine | 1,4-Dicyanobenzene | Ir(ppy)₃ | - | Good | High | [1] |
| N-Boc-2-phenylpiperidine | 1,4-Dicyanobenzene | Ir(ppy)₃ | 16 | Good | High | [1] |
| Monosubstituted piperidine | 1,4-Dicyanobenzene | Ir(ppy)₃ | - | High | Modest (syn preference) | [1] |
Table 2: Examples of Photoredox-Catalyzed C-H Arylation of Piperidines.
Caption: Experimental workflow for photoredox-catalyzed C-H arylation.
IV. Strategy 3: Cyclization and Annulation Reactions
Building the piperidine ring through cyclization of acyclic precursors offers a high degree of control over the final structure and substitution pattern.
A. Oxidative Amination of Alkenes
Gold(I)-catalyzed oxidative amination of non-activated alkenes provides a route to substituted piperidines. This method involves the difunctionalization of a double bond with the simultaneous formation of the N-heterocycle.[4]
Experimental Protocol: Gold(I)-Catalyzed Oxidative Amination [4]
-
Reaction Setup: In a reaction vial, the unsaturated amine precursor (1.0 equiv), a gold(I) catalyst (e.g., [Au(I) complex]), and an iodine(III) oxidizing agent are combined in a suitable solvent.
-
Reaction: The mixture is stirred at the specified temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by standard methods to yield the functionalized piperidinyl-pyridine.
V. Strategy 4: Multi-Component Reactions (MCRs)
Multi-component reactions are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials.[4][10] MCRs are particularly useful for generating libraries of structurally diverse piperidinyl-pyridine scaffolds for drug discovery.
A. Hantzsch-type Pyridine Synthesis
The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines.[11]
Experimental Protocol: Hantzsch Dihydropyridine Synthesis [11]
-
Reaction Mixture: In a round-bottom flask, dissolve the aldehyde (1 equivalent), a β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in a suitable solvent like ethanol.
-
Reaction: The mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled, and the dihydropyridine product often precipitates and can be collected by filtration.
-
Oxidation: The isolated dihydropyridine is then oxidized to the corresponding pyridine using a suitable oxidizing agent (e.g., air, nitric acid).
Caption: Hantzsch synthesis of functionalized pyridines.
VI. Conclusion
The synthesis of functionalized piperidinyl-pyridine scaffolds is a dynamic area of research with a diverse array of available methodologies. The choice of synthetic strategy depends on the desired substitution pattern, the availability of starting materials, and the required stereochemical control. This guide provides a starting point for researchers to navigate the synthetic landscape and select the most appropriate protocols for their specific research and development needs. The continued development of novel catalytic systems and reaction pathways will undoubtedly expand the toolbox for accessing this important class of molecules.
References
- 1. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine synthesis [organic-chemistry.org]
- 8. bioengineer.org [bioengineer.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Piperazin-1-yl)pyridine-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Piperazin-1-yl)pyridine-3-carbonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct synthesis method is the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-cyanopyridine with piperazine. In this reaction, the nucleophilic secondary amine of piperazine displaces the chloride on the pyridine ring. The reaction is typically facilitated by a base in a suitable organic solvent.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 2-chloro-3-cyanopyridine and piperazine. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is generally used to neutralize the hydrochloric acid generated during the reaction. Common solvents include acetonitrile, ethanol, or dimethylformamide (DMF).
Q3: What is a common side reaction that can lead to low yield?
A3: A primary side reaction is the disubstitution of piperazine, where two molecules of 2-chloro-3-cyanopyridine react with both nitrogen atoms of a single piperazine molecule. This results in the formation of a high-molecular-weight byproduct and consumption of the starting material, thus lowering the yield of the desired monosubstituted product. Using an excess of piperazine can help to minimize this side reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as ethyl acetate/hexane or dichloromethane/methanol, can be used to separate the starting material (2-chloro-3-cyanopyridine), the product (this compound), and any significant byproducts. The disappearance of the 2-chloro-3-cyanopyridine spot is a good indicator of reaction completion.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Reaction Temperature: If the reaction is sluggish at a lower temperature, cautiously increase the temperature to the reflux temperature of the solvent. - Check Reagent Quality: Ensure the purity of 2-chloro-3-cyanopyridine and piperazine. Impurities in starting materials can inhibit the reaction. |
| Suboptimal Base | - Choice of Base: If using a weaker base like triethylamine, consider switching to a stronger, solid base like potassium carbonate, which can also act as a scavenger for the generated HCl. - Amount of Base: Ensure at least one equivalent of base is used to neutralize the HCl produced. Using a slight excess (1.1-1.2 equivalents) is often beneficial. |
| Poor Solvent Choice | - Solvent Polarity: The solvent should be polar enough to dissolve the reactants but not so polar as to significantly solvate the nucleophile, reducing its reactivity. Acetonitrile is a commonly used and effective solvent.[1] |
| Degradation of Starting Material or Product | - Temperature Control: Avoid excessively high temperatures or prolonged reaction times, which could lead to decomposition. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Troubleshooting Steps |
| Disubstituted Byproduct | - Stoichiometry: Use a molar excess of piperazine (2-4 equivalents) relative to 2-chloro-3-cyanopyridine. This statistically favors the formation of the monosubstituted product. |
| Unreacted Starting Materials | - Reaction Monitoring: Ensure the reaction goes to completion by monitoring with TLC. - Purification: Unreacted 2-chloro-3-cyanopyridine can often be removed during aqueous work-up or by column chromatography. Excess piperazine is typically water-soluble and can be removed by washing the organic layer with water. |
| Other Side Products | - Reaction Conditions: The formation of other byproducts may be minimized by optimizing the reaction temperature and choice of base. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution during Column Chromatography | - Solvent System Optimization: Experiment with different eluent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) can improve separation. - Alternative Stationary Phase: If separation on silica gel is challenging, consider using alumina. |
| Product is an Oil instead of a Solid | - Recrystallization Attempts: Try different solvent systems for recrystallization. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexane. - Salt Formation: If the freebase is an oil, consider converting it to a hydrochloride salt by treating a solution of the product with HCl in a suitable solvent (e.g., ether or dioxane), which often results in a crystalline solid that is easier to handle and purify. |
| Product Loss During Work-up | - pH Adjustment: Ensure the aqueous layer is basic before extracting the product with an organic solvent to ensure the piperazine moiety is not protonated and thus more soluble in the organic phase. |
Data Presentation
The following table summarizes reaction conditions and yields for the synthesis of similar pyridylpiperazine derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
| Starting Material | Nucleophile | Solvent | Base | Temperature | Time (h) | Yield (%) | Reference |
| 2-chloro-3-nitropyridine | Piperazine (excess) | Acetonitrile | - | Reflux | 12 | 65 | [1] |
| 2-chloro-N-arylacetamides | 1-(3-nitropyridin-2-yl)piperazine | Acetonitrile | K₂CO₃ | Reflux | 18-36 | 50-70 | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on analogous reactions. Optimization may be required to achieve the best results.
Materials:
-
2-chloro-3-cyanopyridine
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-cyanopyridine (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add piperazine (3.0 eq) followed by potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the 2-chloro-3-cyanopyridine is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove potassium carbonate and other inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification Protocol: Column Chromatography
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Key parameter relationships affecting yield.
References
Technical Support Center: Optimizing Pyridine-Carbonitrile Formation
Welcome to the technical support center for the synthesis of pyridine-carbonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyridine-carbonitriles and offers potential solutions and optimization strategies.
FAQ 1: My reaction yield for pyridine-carbonitrile synthesis is consistently low. What are the primary factors I should investigate?
Low yields in pyridine-carbonitrile synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Optimization is often necessary for different substrates. Some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to minimize the formation of byproducts.
-
Catalyst Activity: If a catalyst is used, its activity could be compromised. Issues to consider include catalyst deactivation due to poisoning or sintering. Ensure the catalyst is fresh or properly activated. The choice of catalyst can also significantly impact the yield.
-
Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction. For instance, in certain multicomponent reactions for pyridine-3,5-dicarbonitriles, switching from ethanol to acetonitrile can improve yields and significantly shorten reaction times.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to side products and reduced yields. Always ensure the purity of your reagents before commencing the synthesis.
-
Inefficient Oxidation: In syntheses that proceed via a dihydropyridine intermediate, the final aromatization step is crucial. Inefficient oxidation can be a major cause of low yields. While classical oxidants like nitric acid are used, milder and more efficient agents might be necessary to avoid side reactions.
Troubleshooting Low Yield: A Systematic Approach
FAQ 2: I am observing significant byproduct formation. What are the common side reactions and how can they be minimized?
Several side reactions can occur during pyridine-carbonitrile synthesis, leading to complex product mixtures and difficult purification.
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to the corresponding amide and subsequently to the carboxylic acid, especially in the presence of water under acidic or basic conditions with heating.
-
Mitigation:
-
Solvent Choice: Use anhydrous organic solvents to minimize hydrolysis.
-
pH Control: If an aqueous medium is necessary, a buffered system can help maintain a neutral or near-neutral pH.
-
-
-
Polymerization: Cyanopyridines can sometimes polymerize, especially in the presence of certain catalysts or under harsh reaction conditions.
-
Mitigation:
-
Temperature Control: Maintain strict control over the reaction temperature to prevent localized overheating.
-
-
-
Formation of Isomers: In some reactions, particularly those involving substituted pyridines, the formation of regioisomers can be a significant issue. The regioselectivity is often influenced by a combination of electronic and steric factors of the substituents on the pyridine ring.
Side Reaction Pathways
FAQ 3: What are the most common synthetic routes to pyridine-carbonitriles and what are their relative advantages and disadvantages?
There are several established methods for the synthesis of pyridine-carbonitriles. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyridine ring.
| Synthetic Method | Starting Materials | Advantages | Disadvantages |
| Ammoxidation of Picolines | Picoline (methylpyridine), Ammonia, Oxygen | Cost-effective for large-scale production. | Requires high temperatures and specialized catalytic reactors. |
| Cyanation of Halopyridines | Halopyridine (e.g., bromopyridine), Cyanide source | Good functional group tolerance; milder conditions are being developed. | Can be sensitive to catalyst poisoning by cyanide; toxicity of some cyanide sources. |
| Multicomponent Reactions (MCRs) | Aldehydes, Malononitrile, etc. | High atom economy; can generate complex molecules in a single step. | Optimization can be complex; may lead to mixtures of products. |
| Direct C-H Cyanation | Pyridine, Cyanating agent | Atom-economical; avoids pre-functionalization of the pyridine ring. | Can be challenging to control regioselectivity. |
Experimental Protocols
Palladium-Catalyzed Cyanation of Bromopyridines
This protocol is a general guideline for the palladium-catalyzed cyanation of bromopyridines, a common method for introducing a nitrile group onto the pyridine ring.
Materials:
-
Bromopyridine derivative
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., dppf)
-
Cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂)
-
Anhydrous solvent (e.g., DMF, DMA)
-
Base (if required by the specific catalytic system)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the bromopyridine, palladium catalyst, phosphine ligand, and cyanide source.
-
Add the anhydrous solvent via syringe.
-
If a base is required, add it to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically ranging from 80 to 120 °C) and stir for the required time (monitor by TLC or GC/MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Note: The choice of catalyst, ligand, cyanide source, and solvent can significantly impact the reaction outcome and should be optimized for each specific substrate. Using non-toxic cyanide sources like potassium hexacyanoferrate(II) is advantageous for safety and environmental reasons.
General Workflow for Pyridine-Carbonitrile Synthesis
Data Presentation
Table 1: Effect of Catalyst and Solvent on a Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles
| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Piperidine | Ethanol | Not specified | Good | |
| Tetrabutylammonium hydroxide (TBAH) | Ethanol | Not specified | Lower | |
| Piperidine | Acetonitrile | Not specified | Lower | |
| Tetrabutylammonium hydroxide (TBAH) | Acetonitrile | Shorter | Similar to Piperidine/Ethanol |
This table summarizes the findings from a study on the effects of different catalysts and solvents on a multicomponent reaction to synthesize pyridine-3,5-dicarbonitriles. It highlights that an ionic base (TBAH) in acetonitrile can provide similar yields to an amine base (piperidine) in ethanol but in a much shorter reaction time.
Technical Support Center: Optimizing Solubility of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the solubility of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile for successful in vitro experimentation.
Troubleshooting Guide
Researchers may encounter challenges with the solubility of this compound, a compound identified as a selective and reversible peroxisome proliferator-activated receptor (PPAR) antagonist.[1] Poor solubility can lead to inconsistent results and experimental artifacts. The following guide provides a systematic approach to addressing these issues.
Visual Troubleshooting Workflow
The diagram below outlines a step-by-step process for troubleshooting solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A2: This is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible to avoid solvent-induced artifacts, but a slightly higher concentration (e.g., up to 1%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Utilize Co-solvents: The addition of a water-miscible organic co-solvent can improve solubility. Consider preparing your stock solution in a mixture of DMSO and another co-solvent like ethanol or polyethylene glycol (PEG).
-
pH Adjustment: The piperazine moiety in the compound suggests it has basic properties. Therefore, its solubility is likely pH-dependent. Experimenting with slightly acidic pH values for your aqueous buffer may increase its solubility.
-
Sonication: After dilution, brief sonication of the working solution can help to redissolve small precipitates and create a more homogenous solution.
Q3: Are there any alternative solvents I can try if DMSO is not suitable for my assay?
A3: Yes, other polar aprotic solvents such as Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) could be considered for the initial stock solution. For the final working solution, co-solvents like ethanol, propylene glycol, or various molecular weight polyethylene glycols (PEGs) can be tested. It is crucial to determine the tolerance of your specific cell line or assay system to any new solvent.
Q4: What is the known biological target of this compound?
A4: this compound is described as a selective and reversible peroxisome proliferator-activated receptor (PPAR) antagonist.[1] However, specific details on its selectivity for the different PPAR subtypes (α, β/δ, or γ) are not widely documented in the available literature. PPARs are nuclear receptors that play key roles in lipid and glucose metabolism.
Generalized PPARγ Antagonist Signaling Pathway
The following diagram illustrates a generalized signaling pathway for a PPARγ antagonist. As the specific subtype for this compound is not definitively specified in the searched literature, PPARγ is used as a common and well-studied example for this class of compounds.
References
Technical Support Center: Purification of Piperazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude piperazine derivatives?
A1: Common impurities largely depend on the synthetic route. They typically include:
-
Unreacted Starting Materials: Excess piperazine or unreacted electrophiles (e.g., alkyl or aryl halides) are common.
-
1,4-Disubstituted Byproducts: Due to the two reactive secondary amines on the piperazine ring, the formation of a disubstituted product is a frequent side reaction when synthesizing a monosubstituted derivative.
-
Reaction Solvents and Reagents: Residual solvents (e.g., Toluene, DMF) and basic reagents (e.g., triethylamine, potassium carbonate) may be present.
-
Related Impurities: Side reactions can lead to impurities such as N-oxides or products from ring-opening, though these are less common.[1]
Q2: My N-substituted piperazine derivative is a viscous oil and won't crystallize. How can I purify and solidify it?
A2: This is a common challenge. "Oiling out" can be caused by residual solvents or impurities that depress the melting point.
-
Initial Step: Ensure all solvents are thoroughly removed under a high vacuum.
-
Purification: If the product is still an oil, it likely contains impurities. The most effective method to purify an oily product is typically silica gel column chromatography.
-
Solidification: Once the oil is purified, you can attempt to solidify it by converting it into a salt. Bubbling HCl gas through an ether or ethyl acetate solution of the purified free base is a common method to precipitate the hydrochloride salt, which is often a stable, crystalline solid that is easier to handle.[2][3]
Q3: How can I effectively remove unreacted piperazine from my reaction mixture?
A3: Unreacted piperazine is highly water-soluble, a property that can be exploited for its removal.
-
Acid-Base Extraction: After the reaction, perform a workup by diluting the mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing it with water or a mild acidic solution (e.g., dilute HCl or ammonium chloride solution). The basic piperazine will be protonated and preferentially partition into the aqueous layer, while the typically less basic N-substituted product remains in the organic layer. Multiple washes may be necessary.
Q4: My piperazine derivative is water-soluble as a salt. How can I extract it into an organic solvent?
A4: To extract a water-soluble piperazine salt, you must first convert it back to its free base form.
-
Basification: Dissolve the salt in water and add a base (e.g., 1M NaOH, saturated sodium bicarbonate) to adjust the pH to >9.[2] This deprotonates the piperazine nitrogens, making the molecule less polar and more soluble in organic solvents.
-
Extraction: Extract the resulting aqueous solution multiple times with an organic solvent such as ethyl acetate, dichloromethane, or chloroform.
-
Salting Out: Adding sodium chloride (NaCl) to the aqueous layer can decrease the solubility of the free base in water, further improving extraction efficiency.[3]
Troubleshooting Guides
This section provides solutions to specific problems encountered during the purification of piperazine derivatives.
Crystallization & Recrystallization Issues
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not saturated.- Solvent is too good (product remains soluble even when cold). | - Evaporate some solvent to increase the concentration.- Add an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity persists.- Try a different solvent system entirely. |
| Product "Oils Out" | - Solution is cooling too rapidly.- High concentration of impurities.- Saturation temperature is above the product's melting point. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add slightly more solvent to keep the product dissolved at a lower temperature.- Purify the crude product by another method (e.g., column chromatography) before attempting recrystallization. |
| Poor Recovery/Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Dilute the solution slightly before hot filtration and pre-heat the funnel.- Ensure the solution is thoroughly cooled in an ice bath before filtering.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Streaking or Tailing of Product on TLC/Column | The basic nitrogen of the piperazine is interacting strongly with the acidic silanol groups on the silica gel. | - Add a Basic Modifier: Add a small amount of a base to the eluent. Common choices include 0.1-1% triethylamine (TEA) or a 1-2% solution of 7N ammonia in methanol.[2]- Use a Different Stationary Phase: Consider using neutral or basic alumina, or a pre-treated amine-deactivated silica gel. |
| Low Recovery of Product | - Irreversible binding to the silica gel.- Product is unstable on silica. | - Implement the solutions for tailing (above), as strong binding is a primary cause.- If instability is suspected, minimize the time the compound spends on the column by using flash chromatography and avoiding leaving the column to stand for long periods. |
| Poor Separation of Product and Impurities | - Inappropriate solvent system.- Column was overloaded with crude material. | - Optimize Eluent: Test various solvent systems with TLC to find an eluent that provides good separation (aim for a product Rf of 0.2-0.4).[2]- Use a Gradient: Start with a less polar eluent and gradually increase the polarity to improve the separation of compounds with close Rf values.- Reduce Load: Use a larger column or less crude material. A typical ratio is 30:1 of silica to crude material for easy separations. |
Quantitative Data on Purification Methods
The following table summarizes quantitative data from various purification methods for piperazine derivatives, compiled from literature sources.
| Compound | Purification Method | Starting Material/Purity | Final Purity | Yield/Recovery | Reference |
| N-Boc-Piperazine | Aminolysis Cyclization & Extraction | Diethanolamine | 99.42% | 94.3% | --INVALID-LINK--[4] |
| N-Boc-Piperazine | Aminolysis Cyclization & Extraction | Diethanolamine | 99.72% | 93.8% | --INVALID-LINK--[4] |
| 1-Benzylpiperazine | Salt Formation & Recrystallization (Dihydrochloride salt) | Crude reaction mixture | >99% (assumed from method) | 93-95% (salt) | --INVALID-LINK--[2] |
| Piperazine | Precipitation as Diacetate Salt | Crude piperazine in acetone | ~95% (from hexahydrate) | >99% | USPTO Patent 2919275[5] |
| N-Arylpiperazine Derivative | Recrystallization (from Methanol/Ether) | Crude (97.9% by LC-MS) | 99% | 87% (of crude) | USPTO Patent RU2315762C2[6] |
| Piperazine-Substituted Dihydrofuran | Column Chromatography | Crude reaction mixture | Not specified | 81% | --INVALID-LINK--[7] |
Visualized Workflows and Logic
Detailed Experimental Protocols
Protocol 1: General Acid-Base Extraction for Product Isolation
This protocol is used to separate a basic piperazine derivative from acidic or neutral impurities and unreacted piperazine.
-
Reaction Quench & Dilution: Once the reaction is complete (monitored by TLC/LCMS), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 5-10 volumes relative to the reaction solvent).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash with a mild acidic solution (e.g., 1M HCl or saturated NH₄Cl solution) to remove highly basic impurities like unreacted piperazine. Check the pH of the aqueous layer to ensure it is acidic. Separate the layers.
-
Neutralization Wash: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for purifying neutral or basic piperazine derivatives that are oils or solids with close-boiling impurities.
-
TLC Analysis: Dissolve a small amount of the crude product in a solvent and spot it on a TLC plate. Develop the plate using various eluent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol).
-
Solvent System Selection: Identify an eluent that provides good separation and an Rf value for the desired product between 0.2 and 0.4. For basic piperazine derivatives that show tailing, add 0.1-1% triethylamine to the eluent system.[2]
-
Column Packing: Prepare a slurry of silica gel (typically 230-400 mesh) in the non-polar component of your eluent. Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, for compounds with poor solubility, perform "dry loading" by adsorbing the product onto a small amount of silica gel and loading the resulting powder onto the column.[8]
-
Elution: Run the column with the chosen eluent, applying positive pressure (air or nitrogen) to the top. A gradient elution (gradually increasing solvent polarity) can be used for difficult separations.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization from a Solvent/Anti-Solvent System
This protocol is effective for purifying solid piperazine derivatives when a single suitable solvent cannot be found.
-
Dissolution: In a suitable flask, dissolve the crude solid in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature (e.g., near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Anti-Solvent Addition: While the solution is still warm, slowly add a "poor" solvent or "anti-solvent" (one in which the product is insoluble) dropwise with stirring until the solution becomes slightly turbid and the turbidity persists.
-
Crystal Growth: Cover the flask and allow the solution to cool slowly to room temperature, then place it in a refrigerator or an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold anti-solvent to remove residual soluble impurities. Dry the crystals under vacuum.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
identifying and minimizing byproducts in 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2-(Piperazin-1-yl)pyridine-3-carbonitrile.
Troubleshooting Guide & FAQs
Q1: What is the most common synthetic route for this compound and what are the primary byproducts?
The most common synthetic route is the nucleophilic aromatic substitution (SNAr) of 2-chloropyridine-3-carbonitrile with piperazine. The primary identified byproducts are:
-
1,4-bis(3-cyanopyridin-2-yl)piperazine (Di-substitution byproduct): This occurs when both nitrogen atoms of the piperazine ring react with a molecule of 2-chloropyridine-3-carbonitrile.
-
2-(Piperazin-1-yl)nicotinamide (Hydrolysis byproduct): This can form if the nitrile group (-CN) of the desired product is hydrolyzed to an amide group (-CONH2) in the presence of water and base or acid, particularly at elevated temperatures.
-
2-(Piperazin-1-yl)nicotinic acid (Hydrolysis byproduct): Further hydrolysis of the amide group can lead to the formation of the corresponding carboxylic acid.
Q2: My reaction is resulting in a low yield of the desired mono-substituted product and a significant amount of the di-substituted byproduct. How can I minimize this?
The formation of the di-substituted byproduct is a common issue due to the presence of two reactive secondary amines in piperazine. To favor mono-substitution, consider the following strategies:
-
Control Stoichiometry: Use a molar excess of piperazine relative to 2-chloropyridine-3-carbonitrile. This increases the probability of the chloro-pyridine reacting with an unreacted piperazine molecule rather than the already mono-substituted product.
-
In-situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride in situ can generate the monohydrochloride salt, effectively protecting one of the amine groups and promoting mono-alkylation.[1]
-
Use of a Protecting Group: Employ a protecting group, such as tert-butoxycarbonyl (Boc), to selectively block one of the piperazine's amine functionalities. The protected piperazine can then be reacted with 2-chloropyridine-3-carbonitrile, followed by a deprotection step.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetic product (mono-substitution) over the thermodynamic product (di-substitution).
-
Slow Addition: Adding the 2-chloropyridine-3-carbonitrile slowly to the solution of piperazine can help maintain a high effective concentration of free piperazine, thus favoring the initial mono-substitution reaction.
Q3: I am observing impurities that I suspect are hydrolysis byproducts. What are the causes and how can I prevent them?
Hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid is a potential side reaction, especially under basic or acidic conditions and at higher temperatures.
-
Anhydrous Conditions: Ensure that all reagents and solvents are dry. The presence of water can facilitate the hydrolysis of the nitrile group.
-
Control of Basicity/Acidity and Temperature: The hydrolysis of cyanopyridines can be catalyzed by both base and acid, with the reaction rate increasing with temperature.[1][2] Use the mildest basic conditions necessary to facilitate the SNAr reaction and avoid excessive heat.
-
Work-up Procedure: During the work-up, be mindful of the pH and temperature. Prolonged exposure to strong acids or bases, especially at elevated temperatures to remove excess reagents, should be avoided.
Q4: How can I effectively monitor the progress of the reaction to optimize for the desired product?
Regular monitoring of the reaction is crucial to determine the optimal reaction time and to minimize byproduct formation.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the consumption of the starting materials (2-chloropyridine-3-carbonitrile) and the formation of the product and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the relative concentrations of reactants, products, and byproducts over time.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for identifying the molecular weights of the components in the reaction mixture, helping to confirm the presence of the desired product and identify unknown byproducts.
Q5: What are the recommended methods for purifying the final product, this compound?
Purification can often be challenging due to the basic nature of the product and the similar polarities of the byproducts.
-
Column Chromatography: This is a common and effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel stationary phase with a gradient of a polar solvent (like methanol or ethanol) in a less polar solvent (like dichloromethane or ethyl acetate) is often a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification technique. This method is particularly useful for removing small amounts of impurities.
-
Acid-Base Extraction: The basic nature of the piperazine moiety can be exploited in an acidic workup to separate it from non-basic impurities. The product can be extracted into an aqueous acidic phase, washed with an organic solvent to remove impurities, and then the aqueous phase can be basified to precipitate or re-extract the purified product.
Data Presentation
Table 1: Influence of Reaction Parameters on Byproduct Formation
| Parameter | Recommended Condition | Impact on Di-substitution Byproduct | Impact on Hydrolysis Byproducts | Rationale |
| Stoichiometry | >3 equivalents of Piperazine | Minimized | No direct impact | A large excess of piperazine increases the statistical probability of mono-substitution. |
| Temperature | 80-120°C (Solvent Dependent) | May increase with higher temp. | Minimized at lower temp. | Higher temperatures can favor the thermodynamically stable di-substituted product and accelerate hydrolysis. |
| Reaction Time | Monitor by TLC/HPLC | May increase with longer times | May increase with longer times | Prolonged reaction times can lead to further reaction of the mono-substituted product and increase the chance of hydrolysis. |
| Base | Weak inorganic base (e.g., K₂CO₃) | Minimized | No direct impact | Strong bases can deprotonate the mono-substituted product, increasing its nucleophilicity and promoting di-substitution.[2] |
| Solvent | Anhydrous polar aprotic (e.g., Acetonitrile, DMF) | No direct impact | Minimized | Using anhydrous solvents prevents the hydrolysis of the nitrile group. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a similar synthesis of 1-(3-nitropyridin-2-yl)piperazine and should be optimized for the specific substrates.[2]
Materials:
-
2-chloropyridine-3-carbonitrile
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous acetonitrile (or another suitable polar aprotic solvent)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperazine (3 equivalents) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloropyridine-3-carbonitrile (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound.
Mandatory Visualization
Caption: Main reaction pathway and formation of major byproducts.
Caption: A troubleshooting workflow for the synthesis.
References
stability issues of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Troubleshooting Guides
Users encountering stability issues with this compound in solution can refer to the following guides for potential causes and corrective actions.
Issue 1: Inconsistent or lower-than-expected analytical results.
| Potential Cause | Troubleshooting/Corrective Action |
| Degradation due to pH | Verify the pH of your solution. The piperazine moiety is basic and can be susceptible to degradation at acidic pH, while the nitrile group could be susceptible to hydrolysis at highly acidic or basic pH. Prepare fresh solutions and analyze them immediately. Conduct a forced degradation study across a range of pH values (e.g., pH 2, 7, 9) to identify the optimal pH for stability. |
| Oxidative Degradation | The piperazine ring can be susceptible to oxidation.[1][2][3][4] De-gas your solvents and consider adding an antioxidant (e.g., BHT) if compatible with your experimental system. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Pyridine-containing compounds can be light-sensitive. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct a photostability study by exposing the solution to a controlled light source. |
| Thermal Degradation | Elevated temperatures can accelerate degradation.[2][3] Store stock solutions and experimental samples at recommended temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles. |
| Inaccurate Concentration of Stock Solution | Re-verify the weighing of the compound and the volume of the solvent used. Use a calibrated analytical balance and volumetric flasks. Confirm the purity of the starting material using a reference standard. |
Issue 2: Appearance of unknown peaks in chromatograms.
| Potential Cause | Troubleshooting/Corrective Action |
| Formation of Degradation Products | This indicates compound instability under your current experimental or storage conditions. Attempt to identify the degradation products using techniques like LC-MS/MS or GC-MS. The presence of species like N-formylpiperazine or ethylenediamine could suggest degradation of the piperazine ring.[1][3][4] |
| Solvent Impurities | Run a blank analysis of the solvent to check for impurities. Use high-purity solvents (e.g., HPLC grade). |
| Contamination | Ensure all glassware and equipment are scrupulously clean. Filter solutions through a compatible syringe filter before analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in solution?
-
Hydrolysis: The nitrile group (-CN) can hydrolyze to a carboxamide and subsequently to a carboxylic acid, especially under strong acidic or basic conditions.
-
Oxidation: The piperazine ring is susceptible to oxidation, which can lead to ring-opening or the formation of N-oxides.[1][2][3][4]
-
Photodegradation: The pyridine ring can absorb UV light, potentially leading to photochemical reactions.
Caption: Potential Degradation Pathways.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions should be stored at low temperatures (2-8°C for short-term and -20°C or lower for long-term storage) in tightly sealed, light-protected (amber) containers. If the compound is sensitive to oxidation, storing under an inert atmosphere is recommended.
Q3: Which analytical techniques are suitable for stability studies of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. The method should be validated to separate the parent compound from any potential degradation products. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be invaluable for the identification of unknown degradation products.[5][6]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
Caption: Forced Degradation Workflow.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution (in a neutral solvent) at 60°C.
-
Photodegradation: Expose an aliquot of the stock solution to a light source as per ICH Q1B guidelines.
-
-
Sample Collection and Analysis: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching/Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples by a suitable HPLC-UV method. Compare the chromatograms of stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: HPLC Method for Stability Testing
The following provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the parent compound and any less polar degradants, then return to initial conditions. A typical starting point could be 5% B to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV-Vis scan of the compound (likely in the range of 254-320 nm) |
| Injection Volume | 10 µL |
This technical support center provides a foundational guide for addressing the stability of this compound in solution. For specific and complex issues, further investigation and consultation with analytical chemistry experts are recommended.
References
Technical Support Center: Scaling Up the Synthesis of 2-(Piperazin-1-yl)pyridine-3-carbonitrile for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(Piperazin-1-yl)pyridine-3-carbonitrile for preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis, purification, and scale-up of this compound.
Synthesis & Reaction Optimization
Question 1: What is the recommended synthetic route for this compound?
The most common and efficient method is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloropyridine-3-carbonitrile with piperazine. The electron-withdrawing nitrile group at the 3-position activates the 2-position of the pyridine ring, facilitating the nucleophilic attack by piperazine.[1][2]
Question 2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Here are the common culprits and troubleshooting tips:
-
Incomplete Reaction:
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider incrementally increasing the reaction temperature or extending the reaction time. Ensure your starting materials, particularly the 2-chloropyridine-3-carbonitrile, are of high purity.
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting: The choice of solvent, base, and temperature is critical. Aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are generally effective. The base is crucial for neutralizing the HCl generated during the reaction; inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) are commonly used. Experiment with different conditions to find the optimal balance for your scale.
-
-
Side Reactions:
-
Troubleshooting: The most common side reaction is the formation of a di-substituted byproduct where two pyridine rings are attached to one piperazine molecule. To minimize this, use a molar excess of piperazine (2-5 equivalents) relative to the 2-chloropyridine-3-carbonitrile.
-
Question 3: I am observing the formation of an unknown impurity. What could it be?
Besides the di-substituted byproduct, another potential impurity can arise from the hydrolysis of the nitrile group to a carboxamide or a carboxylic acid, especially if there is water in the reaction mixture and it is heated for an extended period under acidic or basic conditions.
-
Troubleshooting: Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). Keep reaction times to the minimum required for complete conversion of the starting material.
Purification
Question 4: What is the best method to purify the final product to preclinical grade (>98%)?
A multi-step purification process is often necessary to achieve high purity.
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up can remove inorganic salts and water-soluble impurities. This typically involves quenching the reaction with water, extracting the product into an organic solvent, washing the organic layer with brine, and drying it over a desiccant like sodium sulfate.
-
Recrystallization: For solid products, recrystallization is an effective method for removing impurities. A suitable solvent system (e.g., ethanol/water, isopropanol) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is recommended. A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, can be used to separate the product from closely related impurities.
Scale-Up
Question 5: What are the key considerations when scaling up the synthesis from lab to pilot plant?
Scaling up is not just about using larger equipment; it requires careful process optimization and control.
-
Heat Transfer: The SNAr reaction is often exothermic. What is easily managed in a lab flask can lead to a runaway reaction in a large reactor. Ensure the reactor has adequate cooling capacity and consider portion-wise addition of the piperazine to control the reaction temperature.
-
Mixing: Efficient mixing is crucial for maintaining reaction homogeneity and preventing localized "hot spots." The type of agitator and its speed should be carefully selected based on the reactor geometry and reaction volume.
-
Quality Control: Implement stringent in-process controls (IPCs) to monitor the reaction at critical stages. This includes checking for the disappearance of starting materials and the formation of the product and byproducts by HPLC. Purity of intermediates and the final product must meet predefined specifications.[1][3][4]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Acetonitrile | K₂CO₃ | Reflux | 12 | 85 | 95 |
| 2 | DMF | K₂CO₃ | 100 | 8 | 90 | 96 |
| 3 | Ethanol | TEA | Reflux | 24 | 78 | 92 |
| 4 | THF/EtOH (1:3) | TEA | Reflux | 3 | 90 | 97 |
| 5 | Acetonitrile | DIPEA | Reflux | 10 | 88 | 96 |
Note: This data is compiled from analogous reactions and should be used as a starting point for optimization.[2][5]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
2-Chloropyridine-3-carbonitrile
-
Piperazine
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (EtOH), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-chloropyridine-3-carbonitrile (1.0 eq) in a mixture of anhydrous THF and EtOH (1:3 v/v), add piperazine (2.5 eq).
-
Add triethylamine (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[5]
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvents.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis and purification issues.
References
- 1. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. thepharmamaster.com [thepharmamaster.com]
- 5. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile in cellular models. The information is designed to help users identify, understand, and mitigate issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: While this compound has been identified as a peroxisome proliferator-activated receptor (PPAR) antagonist, its off-target profile is not extensively documented in public literature. However, based on its structural motifs (piperazine, pyridine, and nitrile), potential off-target effects may include:
-
Kinase Inhibition: The piperazine and pyridine moieties are common scaffolds in many kinase inhibitors. Therefore, this compound could inhibit various kinases, leading to unexpected phenotypic outcomes.[1][2]
-
GPCR Interaction: Arylpiperazine derivatives are known to interact with G-protein coupled receptors, such as serotonin and dopamine receptors.[3]
-
hERG Channel Inhibition: A common liability for compounds containing a basic piperazine nitrogen is the inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[3]
-
Cytotoxicity: Piperazine-containing compounds and pyridine-3-carbonitrile derivatives have been shown to exhibit cytotoxic effects in various cancer cell lines, which may be independent of their intended target.[4][5][6]
Q2: My cells are showing significant toxicity even at low concentrations of the compound. What could be the cause?
A2: Unexpected cytotoxicity is a common issue with small molecule inhibitors. The following table outlines potential causes and solutions:
| Potential Cause | Suggested Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your specific cell line (typically <0.5%). Always include a vehicle-only control.[4] |
| Compound Precipitation | Visually inspect the media for any precipitate after adding the compound. Ensure the compound is fully dissolved in the stock solution and does not precipitate upon dilution in aqueous culture media.[4] |
| Off-Target Cytotoxicity | The compound may be hitting essential cellular targets other than the intended one. Perform a dose-response curve to determine if the cytotoxicity is dose-dependent. Consider using a structurally unrelated inhibitor for the same target to see if the phenotype is replicated.[7] |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. It is advisable to test the compound on a non-target cell line to assess general cytotoxicity.[5] |
Q3: The compound shows high potency in a biochemical assay but is much less active in my cellular experiments. Why?
A3: This discrepancy is a frequent challenge in drug discovery. Several factors can contribute to this observation:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Drug Efflux: The compound could be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell.[3]
-
Compound Instability: The compound may be unstable in the cellular environment and could be metabolized or degraded over the course of the experiment.[7]
-
High Intracellular ATP (for kinase inhibitors): If the compound has off-target kinase activity, the high concentration of ATP within cells can outcompete the inhibitor, leading to reduced apparent potency compared to a biochemical assay with lower ATP concentrations.
Q4: How can I confirm that the observed phenotype is due to the intended on-target activity?
A4: Validating that an observed cellular phenotype is a direct result of inhibiting the intended target is crucial. Here is a workflow to approach this:
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
refining HPLC or GC methods for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile analysis
This technical support center provides guidance for refining High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of 2-(Piperazin-1-yl)Pyridine-3-Carbonitrile. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental work.
HPLC Method Troubleshooting
This section is designed to help you resolve common problems with the HPLC analysis of this compound.
Frequently Asked Questions (HPLC)
Q1: What is a good starting point for an HPLC method for this compound?
A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol. Due to the basic nature of the piperazine and pyridine moieties, it is crucial to control the pH of the mobile phase. An acidic mobile phase (pH 2.5-4) is often used to ensure the analyte is in its protonated form, which can lead to better peak shape and retention on a C18 column.[1][2]
Q2: My peak for this compound is tailing significantly. What are the likely causes and solutions?
Peak tailing for basic compounds like this is a common issue, often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.[3]
Troubleshooting Peak Tailing:
-
Mobile Phase pH: The mobile phase pH might be too high, leading to interaction with ionized silanols. Lowering the pH (e.g., to 2.5-3.0) can protonate the silanol groups and reduce these secondary interactions.[1][3]
-
Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface. Increasing the buffer concentration (e.g., to 20-50 mM) can improve peak shape.[1]
-
Column Choice: Standard C18 columns may still exhibit tailing. Consider using a column with a polar-embedded phase or a "base-deactivated" column specifically designed to minimize silanol interactions.[4]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[1]
Q3: I am observing poor resolution between my analyte and an impurity. How can I improve it?
Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.
Strategies for Improving Resolution:
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.
-
Adjust Mobile Phase pH: A small change in pH can affect the ionization state of the analyte and impurities differently, potentially improving separation.
-
Gradient Optimization: If using a gradient, adjusting the slope can increase the separation between closely eluting peaks.
-
Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase (e.g., to a phenyl or cyano column) can provide different selectivity.[5]
-
Increase Column Efficiency: Using a longer column or a column with smaller particles can increase the number of theoretical plates and improve resolution.
Q4: My retention times are drifting. What should I check?
Retention time drift can be caused by several factors related to the HPLC system and mobile phase.
Troubleshooting Retention Time Drift:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a new mobile phase or after a gradient.
-
Mobile Phase Preparation: Inaccurately prepared mobile phases can lead to drift. Prepare mobile phases fresh daily and ensure accurate measurements of all components.
-
Temperature Control: Fluctuations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
Quantitative Data Summary: HPLC
The following table summarizes expected performance data for a typical reversed-phase HPLC method for this compound.
| Parameter | Condition 1: Standard C18 Column | Condition 2: Polar-Embedded C18 Column |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 20 mM Ammonium Acetate, pH 4.5B: Methanol |
| Gradient | 10-60% B in 15 min | 5-50% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 35 °C |
| Retention Time | ~ 5.8 min | ~ 8.2 min |
| Peak Asymmetry (Tailing Factor) | 1.6 | 1.1 |
| Resolution (from nearest impurity) | 1.4 | 2.2 |
Experimental Protocol: HPLC Method Development
This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound.
-
Analyte and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare working standards by diluting the stock solution to the desired concentrations.
-
Select a suitable internal standard that is chemically similar to the analyte but well-resolved from it.[6]
-
-
Forced Degradation Study:
-
To ensure the method is stability-indicating, perform forced degradation studies.[7]
-
Expose the analyte to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 80°C), and photolytic stress conditions.[8]
-
Analyze the stressed samples to identify degradation products and ensure they are well-separated from the main peak.
-
-
Chromatographic Conditions:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV scan).
-
Injection Volume: 10 µL
-
Temperature: 30 °C
-
-
Method Optimization:
-
Analyze the standard solution and the degraded samples.
-
If peak shape is poor (tailing), lower the pH of the mobile phase or switch to a polar-embedded column.
-
If resolution is inadequate, adjust the gradient slope, change the organic modifier to methanol, or try a different stationary phase (e.g., Phenyl-Hexyl).
-
Troubleshooting Workflow: HPLC Peak Tailing
Caption: Troubleshooting logic for HPLC peak tailing.
GC Method Troubleshooting
This section provides guidance for resolving common issues in the GC analysis of this compound.
Frequently Asked Questions (GC)
Q1: Is GC a suitable technique for analyzing this compound?
GC can be a suitable technique, provided the compound has sufficient thermal stability and volatility. Given the presence of polar functional groups (piperazine, pyridine, nitrile), derivatization may be necessary to improve volatility and peak shape. However, direct analysis on a polar capillary column is also possible.
Q2: What type of GC column is recommended?
Based on the "like dissolves like" principle, a polar stationary phase is recommended for this polar, nitrogen-containing compound.[9]
Recommended GC Columns:
-
Mid-Polarity: A column with a stationary phase containing phenyl and/or cyanopropyl groups (e.g., a "624" type phase) can be a good starting point.
-
High-Polarity: A polyethylene glycol (PEG) phase (e.g., "WAX" type) can also be effective for separating polar compounds.
Q3: My peaks are broad or split. What could be the cause?
Broad or split peaks in GC can result from several issues related to the injection technique and column conditions.
Troubleshooting Broad or Split Peaks:
-
Injection Temperature: An injection temperature that is too low can lead to slow volatilization and broad peaks. Conversely, a temperature that is too high may cause degradation of the analyte.[10] Optimization of the injector temperature is critical.
-
Solvent Mismatch: Injecting a polar solvent (like methanol) onto a non-polar column can cause peak splitting due to poor focusing.[11] Ensure your solvent is compatible with the stationary phase.
-
Injection Technique: For splitless injections, which are common for trace analysis, the initial oven temperature and hold time need to be optimized for proper solvent and analyte focusing.[12]
-
Column Contamination: Active sites in the inlet liner or on the column can interact with the polar analyte, leading to peak distortion. Use a deactivated liner and condition the column properly.[10]
Q4: How can I improve the sensitivity of my GC method?
For trace analysis, optimizing the injection and detection parameters is key.
Improving GC Sensitivity:
-
Splitless Injection: Use a splitless injection to transfer the entire sample onto the column.[13]
-
Detector Choice: A Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for nitrogen-containing compounds. Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode also provides excellent sensitivity and specificity.
-
Sample Preparation: A concentration step during sample preparation, such as solid-phase extraction (SPE), can increase the analyte concentration before injection.
Quantitative Data Summary: GC
The following table presents plausible data for a GC-FID method for this compound.
| Parameter | Condition 1: Mid-Polarity Column | Condition 2: High-Polarity Column |
| Column | DB-624 (30 m x 0.25 mm, 1.4 µm) | ZB-WAX (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C | 240 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) | 120 °C (2 min), then 10 °C/min to 250 °C (10 min) |
| Detector | FID at 290 °C | FID at 260 °C |
| Retention Time | ~ 12.5 min | ~ 15.8 min |
| Peak Width at Half Height | 3.5 sec | 4.2 sec |
| Signal-to-Noise Ratio (at 1 µg/mL) | 150 | 120 |
Experimental Protocol: GC Method Development
This protocol provides a general approach for developing a GC method for this compound.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane).
-
If derivatization is required, react the analyte with a suitable agent (e.g., a silylating agent like BSTFA) to increase volatility.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Start with a mid-polarity column (e.g., DB-17 or equivalent).
-
Carrier Gas: Helium with a constant flow rate of 1-1.5 mL/min.
-
Inlet: Use a split/splitless inlet. Start with a split injection (e.g., 20:1 split ratio) to protect the column and switch to splitless for higher sensitivity once the method is optimized. Set the inlet temperature to 250 °C.
-
Oven Program: Begin with a low initial temperature (e.g., 80-100 °C) and ramp up to a final temperature that is sufficient to elute the analyte (e.g., 280 °C).
-
Detector: Use a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Set the detector temperature higher than the final oven temperature to prevent condensation.
-
-
Method Optimization:
-
Inject a standard solution and evaluate the peak shape and retention time.
-
Adjust the oven temperature program to achieve a reasonable retention time (typically 10-20 minutes) and good separation from any impurities.
-
Optimize the inlet temperature to ensure efficient vaporization without thermal degradation.
-
If peak shape is poor, try a more polar column and/or a different injection solvent.
-
For quantitative analysis, develop a calibration curve using an internal standard.
-
Logical Relationship: GC Parameter Optimization
Caption: Interdependencies of GC method parameters.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. cannabissciencetech.com [cannabissciencetech.com]
- 13. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
Validation & Comparative
Validating the Biological Target of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile: A Guide Based on Available Scientific Evidence
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological target is a cornerstone of preclinical research. This guide addresses the current scientific understanding of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile and its putative biological target. Despite its commercial availability and claims of specific bioactivity, a thorough review of peer-reviewed scientific literature reveals a critical gap in publicly accessible validation data.
The Unverified Target: Peroxisome Proliferator-Activated Receptor (PPAR)
Currently, the primary claim regarding the biological target of this compound originates from commercial supplier information, which describes the compound as a selective and reversible peroxisome proliferator-activated receptor (PPAR) antagonist. However, extensive searches of scientific databases and primary literature have not yielded any peer-reviewed studies that independently validate this claim. Without such validation, the assertion remains unsubstantiated within the scientific community.
The piperazine-pyridine scaffold is a known pharmacophore present in a multitude of compounds with diverse biological activities, targeting entities such as urease, central nervous system receptors (dopamine and serotonin), and sigma receptors. This promiscuity of the core structure underscores the necessity of specific experimental validation for each derivative.
The Path Forward: A Generalized Framework for Target Validation
Given the absence of specific data for this compound, this guide will instead provide a generalized framework and standard experimental protocols for validating a potential PPAR antagonist. This framework can be applied to the compound should a research program be initiated.
Experimental Workflow for Target Validation
The following diagram outlines a typical workflow for validating a hypothesized biological target of a small molecule.
Key Experimental Protocols for PPAR Antagonist Validation
Below are detailed methodologies for crucial experiments to ascertain if a compound acts as a PPAR antagonist.
PPAR Ligand Binding Assay
-
Objective: To determine if the test compound directly binds to the PPAR ligand-binding domain (LBD).
-
Method: A competitive binding assay using a fluorescently labeled known PPAR agonist (e.g., fluormone) and the recombinant PPAR-LBD.
-
Prepare a reaction mixture containing the PPAR-LBD and the fluorescently labeled agonist.
-
Add increasing concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.
PPAR Reporter Gene Assay
-
Objective: To assess the functional effect of the compound on PPAR-mediated gene transcription.
-
Method: Utilize a cell line (e.g., HEK293T) transiently transfected with a PPAR expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene.
-
Seed the transfected cells in a multi-well plate.
-
Treat the cells with a known PPAR agonist (e.g., rosiglitazone for PPARγ) in the presence of increasing concentrations of the test compound.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: An antagonist will cause a dose-dependent decrease in the agonist-induced luciferase signal. Calculate the IC50 value.
Downstream Target Gene Expression Analysis
-
Objective: To confirm that the compound modulates the expression of known PPAR target genes in a relevant cell type.
-
Method: Use quantitative real-time PCR (qPCR) to measure changes in mRNA levels of PPAR target genes (e.g., FABP4, CD36 for PPARγ) in a responsive cell line (e.g., 3T3-L1 adipocytes).
-
Culture the cells and differentiate them as necessary.
-
Treat the cells with a PPAR agonist with and without the test compound for a specified time.
-
Isolate total RNA and synthesize cDNA.
-
Perform qPCR using primers for target genes and a housekeeping gene for normalization.
-
-
Data Analysis: An antagonist should reverse the agonist-induced upregulation of target gene expression.
Comparison with Validated PPAR Antagonists
Once a compound is validated as a PPAR antagonist, its performance can be compared to established antagonists. The table below provides a template for such a comparison, populated with examples of known PPAR antagonists.
| Compound | Target PPAR Isoform(s) | IC50 (Binding Assay) | IC50 (Reporter Assay) | Mechanism |
| GW9662 | PPARγ | ~30 nM | ~3-300 nM | Irreversible, covalent |
| T0070907 | PPARγ | ~1 nM | ~50 nM | Reversible, competitive |
| G3335 | PPARγ | ~200 nM | ~2 µM | Reversible, competitive |
| Test Compound | To be determined | To be determined | To be determined | To be determined |
PPAR Signaling Pathway
The following diagram illustrates the canonical signaling pathway for PPARs. An antagonist would interfere with the ligand-binding step, preventing the subsequent recruitment of coactivators and transcription of target genes.
Conclusion
While this compound is commercially available with a claimed activity as a PPAR antagonist, the absence of peer-reviewed, publicly accessible data makes it impossible to validate this claim. Researchers interested in using this compound should be aware of this and would need to undertake a rigorous target validation process, such as the one outlined in this guide. The scientific community relies on transparent and reproducible data, and until such data is available for this specific compound, its biological target remains unconfirmed.
comparative analysis of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile with other kinase inhibitors
A Comparative Analysis of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile Scaffolds and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of kinase inhibitors, with a focus on the structural motif of this compound as a representative scaffold. While this specific molecule is not extensively characterized as a kinase inhibitor in publicly available literature, its core structure is present in numerous potent inhibitors targeting various kinases. This guide will compare this structural class with other established inhibitors against key oncogenic kinases: PIM-1, CHK1, FLT3, and Aurora Kinase. All data is presented to facilitate objective comparison and is supported by detailed experimental protocols.
Introduction to Kinase Inhibition
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Kinase inhibitors are small molecules designed to block the activity of these enzymes, thereby disrupting the signaling pathways that drive tumor growth and survival.
The this compound scaffold is a versatile starting point for the development of kinase inhibitors. The piperazine and pyridine rings provide key points for interaction with the kinase active site, while the carbonitrile group can be modified to enhance potency and selectivity.
Comparative Analysis of Kinase Inhibitors
This section provides a comparative overview of inhibitors targeting four key kinases implicated in cancer: PIM-1, CHK1, FLT3, and Aurora Kinase.
PIM-1 Kinase Inhibitors
PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation.[1] Its overexpression is associated with a variety of hematological and solid tumors.
Table 1: Comparative IC50 Values of PIM-1 Kinase Inhibitors
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Notes |
| AZD1208 | 0.4 (PIM-1), 5 (PIM-2), 1.9 (PIM-3) | Varies by cell line | Orally available pan-Pim kinase inhibitor. Induces autophagy, cell cycle arrest, and apoptosis.[2] |
| SGI-1776 | 7 (PIM-1) | Varies by cell line | ATP-competitive inhibitor with selectivity over PIM-2 and PIM-3. Also potent against Flt3.[2] |
| TCS PIM-1 1 | 50 | >20,000 | Potent and selective ATP-competitive inhibitor of PIM-1.[2] |
| CX-6258 HCl | 5 (PIM-1), 25 (PIM-2), 16 (PIM-3) | Varies by cell line | Potent, orally efficacious pan-Pim kinase inhibitor.[2] |
CHK1 Kinase Inhibitors
Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that is a key regulator of the DNA damage response (DDR).[3] Inhibiting CHK1 can force cancer cells with damaged DNA into mitosis, leading to cell death.[4]
Table 2: Comparative IC50 Values of CHK1 Kinase Inhibitors
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Notes |
| Prexasertib (LY2606368) | ~2.5 | Varies by cell line | Potent CHK1 inhibitor, with some activity against CHK2.[5] |
| SRA737 | 1.3 | Varies by cell line | Highly selective for CHK1.[5] |
| MK-8776 | 2.7 | Varies by cell line | Potent CHK1 inhibitor.[5] |
| AZD7762 | 5 | <10 (CHK2) | Dual inhibitor of CHK1 and CHK2.[6] |
FLT3 Kinase Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem cells.[7] Mutations in FLT3 are common in acute myeloid leukemia (AML).
Table 3: Comparative IC50 Values of FLT3 Kinase Inhibitors
| Inhibitor | FLT3 (Wild-Type) IC50 (nM) | FLT3-ITD IC50 (nM) | Notes |
| Gilteritinib | 5 | <1 | Next-generation FLT3 inhibitor targeting both ITD and TKD mutations.[8] |
| Quizartinib | - | <1 | Highly potent and selective FLT3 inhibitor.[9] |
| Midostaurin | - | Varies by cell line | Multi-kinase inhibitor with activity against FLT3. |
| Crenolanib | - | Varies by cell line | Potent type I FLT3 inhibitor active against both ITD and TKD mutations. |
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are essential for mitosis.[10] Their overexpression is common in many cancers and is associated with chromosomal instability.
Table 4: Comparative IC50 Values of Aurora Kinase Inhibitors
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Notes |
| Alisertib (MLN8237) | 1.2 | 3.5 | Selective inhibitor of Aurora A. |
| Barasertib (AZD1152) | - | 0.37 | Highly selective inhibitor of Aurora B. |
| Danusertib (PHA-739358) | 13 | 79 | Pan-Aurora kinase inhibitor. |
| Tozasertib (VX-680) | 0.6 | 18 | Pan-Aurora kinase inhibitor with activity against other kinases. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for evaluating kinase inhibitors.
Caption: Simplified PIM-1 Signaling Pathway.
Caption: Simplified CHK1 Signaling Pathway in DNA Damage Response.
Caption: Simplified FLT3 Signaling Pathway.
Caption: Role of Aurora Kinases in Mitosis.
Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
Objective: To determine the in vitro potency (IC50) of a test compound against a purified kinase.
Materials:
-
Recombinant purified kinase (e.g., PIM-1, CHK1, FLT3, Aurora A/B)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test inhibitor (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase diluted in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be close to the Km value for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Viability Assay (e.g., MTT Assay)
Objective: To determine the effect of a test compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of the test inhibitor in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 value by plotting the cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Western Blot for Target Engagement
Objective: To assess the ability of a test compound to inhibit the phosphorylation of a downstream target of the kinase in a cellular context.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with the test inhibitor at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells in lysis buffer and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the target protein to confirm equal loading.
-
Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. This guide provides a framework for the comparative analysis of such compounds against established inhibitors for key cancer targets. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, enabling a more informed and efficient approach to identifying and characterizing the next generation of kinase-targeted therapies.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. CHEK1 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Piperazine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of piperazine and its derivatives is crucial throughout the drug development lifecycle, from early-stage discovery to quality control of the final product. The selection of an appropriate analytical method is a critical decision that impacts data quality, development timelines, and regulatory compliance. This guide provides a comprehensive cross-validation and comparison of commonly employed analytical techniques for piperazine-containing compounds: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This document presents a comparative analysis of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific analytical needs. We will delve into the performance characteristics of each method, provide detailed experimental protocols, and visualize the analytical workflow and method comparison logic.
Data Presentation: A Comparative Overview
The selection of an analytical method is often a trade-off between various performance parameters. While HPLC-UV is a robust and widely accessible technique, GC-MS and LC-MS/MS offer enhanced sensitivity and selectivity, which can be critical for trace-level analysis or complex matrices. The following tables summarize the key performance characteristics of these methods for the analysis of piperazine and its derivatives.
Table 1: Comparison of Analytical Methods for Piperazine-Containing Compounds
| Parameter | HPLC-UV (with Derivatization) | GC-MS | LC-MS/MS |
| Analyte | Piperazine | Piperazine Derivatives (e.g., BZP, TFMPP) | Piperazine, N-Boc-piperazine and byproducts |
| Matrix | Active Pharmaceutical Ingredients (API) | Plasma, Urine, Cell Culture Medium | Pharmaceutical Drug Substances, Plasma, Urine, Serum, Chicken Muscle |
| Linearity Range | 30 - 350 ppm[1][2][3][4] | 0 - 10 µg/mL[5][6] | 1 - 200 µg/kg[7] |
| Accuracy (% Recovery) | 104.87 - 108.06%[1][3] | 98.6 - 101.2%[1] | 82.22%–88.63%[7] |
| Precision (%RSD) | < 1.13%[1][3] | < 2.0%[1] | 1.56%–4.55%[7] |
| Limit of Detection (LOD) | 30 ppm[1][3] | 0.002 - 0.156 µg/mL[1][5] | 0.3 µg/kg[7] |
| Limit of Quantification (LOQ) | 90 ppm[1][3] | 0.008 - 0.625 µg/mL[5][6] | 1.0 µg/kg[7] |
BZP: 1-Benzylpiperazine, TFMPP: 1-(3-trifluoromethylphenyl) piperazine, N-Boc-piperazine: N-tert-Butoxycarbonylpiperazine
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable analytical data. Below are representative methodologies for each of the compared techniques.
HPLC-UV Method with Derivatization for Piperazine
This method is suitable for the quantification of piperazine in active pharmaceutical ingredients (APIs), where piperazine may be present as a starting material or impurity. Since piperazine lacks a strong UV chromophore, a pre-column derivatization step is necessary to enable sensitive UV detection.[2][3][4]
a. Derivatization
A method to form a UV-active derivative of piperazine involves a reaction with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[2][3][4] This allows for the detection of piperazine at low levels using readily available HPLC-UV instrumentation.[2][3][4]
b. Chromatographic Conditions
-
Column: Chiralpak IC (250 x 4.6 mm, 5µm)[1]
-
Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 35°C[1]
-
Detection Wavelength: 340 nm[1]
-
Injection Volume: 10 µL[1]
-
Total Run Time: 20 min[1]
c. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of the piperazine derivative in the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Preparation: Dissolve the API sample in a suitable solvent, add the derivatizing agent (NBD-Cl), and heat to facilitate the reaction. After cooling, dilute the mixture with the mobile phase to a theoretical concentration within the calibration range and inject it into the HPLC system.[8]
GC-MS Method for Piperazine Derivatives
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For piperazine derivatives, a derivatization step is often employed to improve their chromatographic behavior and sensitivity. This method is particularly useful for the analysis of piperazine derivatives in biological matrices.[5]
a. Sample Preparation
The sample preparation for biological matrices such as plasma, urine, or cell culture medium typically involves protein precipitation, enzymatic hydrolysis, liquid-liquid extraction, or solid-phase extraction, followed by a perfluoroacylation derivatization step.[5]
b. Chromatographic Conditions
-
Column: DB-17, 30 m, 0.53 mm ID, 1 µm film thickness[9]
-
Carrier Gas: Helium at a flow of 2 mL/min[9]
-
Injector Temperature: 250°C[9]
-
Detector Temperature: 260°C[9]
-
Injection Volume: 1.0 µL[9]
-
Oven Temperature Program: Start at 150°C for 10 min, then ramp up to 260°C at 35°C/min and hold for 2 minutes.[9]
-
Diluent: Methanol[9]
c. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for identification.
LC-MS/MS Method for Piperazine and its Byproducts
Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective method, making it ideal for the trace-level quantification of piperazine and its byproducts in various matrices, including pharmaceutical products and biological samples.[8]
a. Sample Preparation
For chicken muscle tissue, a sample preparation method involves defatting with n-hexane, followed by extraction with 2% trichloroacetic acid/acetonitrile using accelerated solvent extraction (ASE). The extract is then purified using solid-phase extraction (SPE).[7] For pharmaceutical products, a simple dissolution in a suitable solvent followed by filtration is often sufficient.
b. Chromatographic Conditions
-
Column: C18 reversed-phase column[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol.[7]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
c. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization in positive mode (ESI+)[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[7]
Mandatory Visualizations
To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: A workflow diagram illustrating the key stages of a cross-validation study for analytical methods.
Caption: A diagram showing the logical comparison of analytical methods based on key performance attributes.
Conclusion
The cross-validation and comparison of analytical methods for piperazine-containing compounds reveal that the optimal choice is highly dependent on the specific analytical requirements.
-
HPLC-UV with derivatization is a cost-effective and robust method suitable for routine quality control of APIs where high sensitivity is not a primary concern.[1][2][3]
-
GC-MS offers higher sensitivity and selectivity, making it a valuable tool for the analysis of piperazine derivatives in complex biological matrices.[5]
-
LC-MS/MS stands out as the most sensitive and selective technique, making it the method of choice for trace-level quantification and for challenging matrices where specificity is paramount.[7][8]
By carefully considering the data presented in this guide, researchers, scientists, and drug development professionals can confidently select the most appropriate analytical method to ensure the quality, safety, and efficacy of their piperazine-containing pharmaceutical products.
References
Comparative Bioactivity Analysis of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile and Analogs
A detailed guide for researchers on the reproducible bioactivity data of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile, presenting a comparative analysis with functionally similar compounds. This report includes a summary of quantitative bioactivity, detailed experimental protocols, and visualizations of relevant signaling pathways.
Introduction
This compound, also known by its synonym 2-(Piperazin-1-yl)nicotinonitrile, is a heterocyclic organic compound featuring a pyridine ring substituted with a piperazine and a nitrile group. While specific quantitative bioactivity data for this exact compound remains limited in publicly accessible literature, its structural motifs are present in numerous compounds with documented biological activities. This guide aims to provide a comparative overview of the potential bioactivities of this compound by examining data from structurally related compounds and outlining the experimental methodologies required for reproducible bioactivity assessment.
Bioactivity Profile: A Comparative Overview
Based on available information for structurally similar compounds, this compound is suggested to possess potential activity as a Peroxisome Proliferator-Activated Receptor (PPAR) antagonist.[1] Furthermore, the core structure of 2-aminopyridine-3-carbonitrile is a well-established pharmacophore found in compounds exhibiting a range of biological effects, including anticancer and antibacterial properties. This section presents a comparative table of bioactivity data for selected pyridine-3-carbonitrile derivatives to provide a reference for the potential efficacy of the title compound.
| Compound/Alternative | Target/Assay | Bioactivity (IC₅₀/MIC) | Reference Cell Line/Strain |
| This compound | PPAR Antagonist | Data not publicly available | - |
| Alternative 1: 2,6-diaryl-substituted pyridine derivative (Compound 4a) | Cytotoxicity (Anticancer) | IC₅₀: 2.243 ± 0.217 µM | HT29 (Human Colorectal Carcinoma) |
| Alternative 2: 2,6-diaryl-substituted pyridine derivative (Compound 4a) | Cytotoxicity (Anticancer) | IC₅₀: >10 µM | MCF7 (Human Breast Adenocarcinoma) |
| Alternative 3: 2,6-diaryl-substituted pyridine derivative (Compound 4a) | Cytotoxicity (Anticancer) | IC₅₀: 5.302 ± 0.412 µM | A2780 (Human Ovarian Carcinoma) |
| Alternative 4: Pyridine-urea derivative (Compound 8e) | VEGFR-2 Inhibition | IC₅₀: 3.93 ± 0.73 µM | - |
| Alternative 5: Pyridine-urea derivative (Compound 8b) | VEGFR-2 Inhibition | IC₅₀: 5.0 ± 1.91 µM | - |
Note: The bioactivity data presented for the alternative compounds are for structurally related but distinct molecules. This information is provided for comparative purposes to highlight the potential therapeutic areas of the pyridine-3-carbonitrile scaffold.
Experimental Protocols
To ensure the reproducibility of bioactivity data, detailed and standardized experimental protocols are essential. Below are methodologies for key assays relevant to the potential activities of this compound.
Peroxisome Proliferator-Activated Receptor (PPAR) Antagonist Assay (Cell-Based)
This assay determines the ability of a test compound to inhibit the activity of a known PPAR agonist.
-
Cell Culture: Maintain a suitable mammalian cell line (e.g., HEK293T) engineered to co-express a PPAR isoform (α, δ, or γ), a luciferase reporter gene under the control of a PPAR response element (PPRE), and a constitutively expressed control reporter (e.g., Renilla luciferase).
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of test concentrations.
-
Assay Procedure:
-
Seed the engineered cells into a 96-well plate and incubate for 24 hours.
-
Treat the cells with the test compound at various concentrations in the presence of a known PPAR agonist at its EC₅₀ concentration. Include positive (agonist only) and negative (vehicle only) controls.
-
Incubate for an additional 24 hours.
-
-
Data Analysis:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of the agonist-induced activity for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HT29, A2780) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific bacterium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Serially dilute the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway.
Caption: IKK/NF-κB Signaling Pathway.
Caption: Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay.
Conclusion
References
Comparative Efficacy of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile Derivatives and Related Compounds: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of various 2-(piperazin-1-yl)pyridine-3-carbonitrile derivatives and structurally related compounds, drawing from recent preclinical research. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the pursuit of novel therapeutics. This compilation focuses on their anticancer and enzyme-inhibitory activities, presenting quantitative data, experimental methodologies, and relevant signaling pathways.
In Vitro Efficacy Against Cancer Cell Lines and Kinase Targets
A significant body of research highlights the potential of pyridine-based compounds, including those with piperazine and carbonitrile moieties, as potent anticancer agents. These derivatives have demonstrated notable inhibitory activity against various cancer cell lines and specific molecular targets, such as cyclin-dependent kinases (CDKs) and Pim-1 kinase.
Cytotoxicity Against Human Cancer Cell Lines
Several novel pyridine derivatives have been synthesized and evaluated for their antiproliferative effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, offering a direct comparison of their cytotoxic potential.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4 | HCT-116 | 31.3 | Doxorubicin | 40.0 |
| MCF-7 | 19.3 | 64.8 | ||
| HepG2 | 22.7 | 24.7 | ||
| A549 | 36.8 | 58.1 | ||
| 8 | HCT-116 | 40.5 | Doxorubicin | 40.0 |
| MCF-7 | 55.5 | 64.8 | ||
| HepG2 | 44.8 | 24.7 | ||
| A549 | 70.7 | 58.1 | ||
| 11 | HCT-116 | 49.0 | Doxorubicin | 40.0 |
| MCF-7 | 42.6 | 64.8 | ||
| HepG2 | 34.1 | 24.7 | ||
| A549 | 44.5 | 58.1 | ||
| 12 | MCF-7 | 0.5 | - | - |
| HepG2 | 5.27 | - | - | |
| 5d | HepG2 | 1-5 | - | - |
| DU145 | 1-5 | - | - | |
| MBA-MB-231 | 1-5 | - | - | |
| 5g | HepG2 | 1-5 | - | - |
| DU145 | 1-5 | - | - | |
| MBA-MB-231 | 1-5 | - | - | |
| 5h | HepG2 | 1-5 | - | - |
| DU145 | 1-5 | - | - | |
| MBA-MB-231 | 1-5 | - | - | |
| 5i | HepG2 | 1-5 | - | - |
| DU145 | 1-5 | - | - | |
| MBA-MB-231 | 1-5 | - | - |
Table 1: Comparative in vitro cytotoxicity of various pyridine derivatives against human cancer cell lines.[1][2][3]
Kinase Inhibitory Activity
The therapeutic potential of these compounds often stems from their ability to inhibit specific kinases involved in cancer cell proliferation and survival. Below is a comparison of the inhibitory activity of several derivatives against CDK2 and Pim-1 kinase.
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1 | CDK2/cyclin A2 | 0.57 | Roscovitine | 0.394 |
| 4 | CDK2/cyclin A2 | 0.24 | Roscovitine | 0.394 |
| 8 | CDK2/cyclin A2 | 0.65 | Roscovitine | 0.394 |
| 11 | CDK2/cyclin A2 | 0.50 | Roscovitine | 0.394 |
| 14 | CDK2/cyclin A2 | 0.93 | Roscovitine | 0.394 |
| 9 | PIM-1 | 0.0204 | Staurosporine | 0.0167 |
| 12 | PIM-1 | 0.0143 | Staurosporine | 0.0167 |
Table 2: Comparative inhibitory activity of pyridine derivatives against CDK2 and PIM-1 kinases.[1][3][4]
Urease Inhibitory Potential
Certain derivatives of 1-(3-nitropyridin-2-yl)piperazine have been investigated for their ability to inhibit urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[5]
| Compound ID | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5b | Jack Bean Urease | 2.0 ± 0.73 | Thiourea | 23.2 ± 11.0 |
| 7e | Jack Bean Urease | 2.24 ± 1.63 | Thiourea | 23.2 ± 11.0 |
| 3 | Jack Bean Urease | 3.90 ± 1.91 | Thiourea | 23.2 ± 11.0 |
Table 3: Comparative inhibitory activity of 1-(3-nitropyridin-2-yl)piperazine derivatives against Jack Bean Urease.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay.[7] Human cancer cell lines (e.g., K562, Colo-205, MDA-MB-231, IMR-32) were seeded in 96-well plates and incubated for 24 hours.[7] The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was then calculated.
PIM-1 Kinase Inhibitory Assay
The inhibitory activity of the compounds against PIM-1 kinase was evaluated using a specific kinase assay kit. The assay measures the amount of ADP produced, which is proportional to the kinase activity. The reaction mixture, containing PIM-1 enzyme, substrate, and ATP, was incubated with the test compounds. The amount of ADP produced was then quantified using a luminescence-based method. The percentage of inhibition was calculated, and the IC50 values were determined by plotting the inhibition percentage against the compound concentration.[3]
Urease Inhibition Assay (Indophenol Method)
The urease inhibitory potential of the compounds was determined by measuring the amount of ammonia produced by the urease-catalyzed hydrolysis of urea. The reaction mixture, containing jack bean urease, urea, and the test compound, was incubated at a specific temperature. The amount of ammonia produced was then quantified using the indophenol method, where ammonia reacts with phenol and hypochlorite to form a blue-colored indophenol. The absorbance of the resulting solution was measured spectrophotometrically. The percentage of inhibition was calculated, and the IC50 values were determined.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by these compounds and the general workflow of the experimental procedures.
Caption: Inhibition of the CDK2/Cyclin A2 pathway by pyridine derivatives.
Caption: General workflow for the MTT-based in vitro cytotoxicity assay.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PPAR Antagonism: Benchmarking 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile Against Established Selective Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile is a commercially available compound described as a selective and reversible antagonist of Peroxisome Proliferator-Activated Receptors (PPARs)[1][2]. PPARs, a group of nuclear hormone receptors comprising three main isoforms (PPARα, PPARγ, and PPARδ), are crucial regulators of lipid metabolism, inflammation, and cellular differentiation. Their modulation is a key area of interest for therapeutic intervention in metabolic diseases, inflammatory conditions, and oncology.
While this compound is categorized as a PPAR antagonist, a comprehensive review of publicly available scientific literature reveals a notable absence of peer-reviewed preclinical and clinical data detailing its specific binding affinities, in vitro potency, or in vivo efficacy. To provide a valuable resource for researchers investigating this and other novel PPAR modulators, this guide offers a head-to-head comparison with well-characterized, isoform-selective PPAR antagonists:
-
GW6471 (PPARα Antagonist)
-
GW9662 (PPARγ Antagonist)
-
GSK0660 (PPARδ Antagonist)
This document summarizes their known quantitative performance, details the experimental protocols used to generate such data, and visualizes the relevant biological pathways and workflows. This framework is intended to serve as a benchmark for the future evaluation of new chemical entities like this compound.
Quantitative Comparison of Established PPAR Antagonists
The following table summarizes the in vitro potency of the selected established PPAR antagonists. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the activity of its target receptor. Lower IC50 values indicate higher potency.
| Compound | Primary Target | PPARα IC50 (nM) | PPARγ IC50 (nM) | PPARδ IC50 (nM) | Reference(s) |
| GW6471 | PPARα | 240 | >10,000 | >10,000 | [3] |
| GW9662 | PPARγ | 32 | 3.3 | 2000 | [4] |
| GSK0660 | PPARδ | >10,000 | ≥10,000 | 155 | [1] |
IC50 values represent the concentration of antagonist required to inhibit 50% of the maximal response of a potent agonist in cell-free or cell-based assays.
Signaling Pathway and Mechanism of Antagonism
PPARs function as ligand-activated transcription factors. Upon binding to an agonist, they form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins, initiating gene transcription. PPAR antagonists work by binding to the ligand-binding domain of the PPAR, preventing the conformational change necessary for co-activator recruitment and, in some cases, promoting the recruitment of co-repressor proteins, thereby inhibiting gene expression.
Caption: General PPAR signaling pathway and mechanism of antagonism.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key in vitro assays used to characterize PPAR antagonists.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radioactive ligand from the ligand-binding domain (LBD) of a PPAR isoform.
Objective: To determine the binding affinity (Ki) of a test compound for a specific PPAR isoform.
Methodology:
-
Reagents:
-
Recombinant human PPAR-LBD (α, γ, or δ) fused to a tag (e.g., GST or His).
-
Radiolabeled ligand (e.g., [3H]-BRL 49653 for PPARγ).
-
Test compound (e.g., this compound) at various concentrations.
-
Scintillation proximity assay (SPA) beads coated with an antibody against the tag.
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).
-
-
Procedure:
-
The PPAR-LBD is incubated with the SPA beads to allow for binding.
-
The radiolabeled ligand and varying concentrations of the test compound are added to the PPAR-LBD-bead complex.
-
The mixture is incubated to reach equilibrium.
-
The plate is read in a scintillation counter. The proximity of the radiolabel to the bead generates a signal.
-
-
Data Analysis:
-
The displacement of the radiolabeled ligand by the test compound results in a decrease in the scintillation signal.
-
The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is calculated.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Cell-Based Trans-Activation Assay
This assay measures the ability of a compound to antagonize the agonist-induced transcriptional activation of a reporter gene under the control of a PPRE.
Objective: To determine the functional potency (IC50) of a PPAR antagonist in a cellular context.
Methodology:
-
Cell Line: A suitable cell line (e.g., HEK293 or HepG2) is transiently or stably transfected with:
-
An expression vector for the full-length PPAR isoform.
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple PPREs.
-
-
Procedure:
-
The transfected cells are plated in a multi-well plate.
-
Cells are treated with a fixed concentration of a known PPAR agonist (e.g., Rosiglitazone for PPARγ) and varying concentrations of the test antagonist.
-
The cells are incubated for a specified period (e.g., 18-24 hours).
-
The cells are lysed, and the luciferase substrate is added.
-
-
Data Analysis:
-
The luciferase activity, which corresponds to the level of gene transcription, is measured using a luminometer.
-
The antagonist will cause a dose-dependent decrease in the agonist-induced luciferase signal.
-
The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.
-
Caption: Workflow for a PPAR trans-activation assay.
Conclusion and Future Directions
This guide provides a comparative overview of the established selective PPAR antagonists GW6471, GW9662, and GSK0660, offering a benchmark for the evaluation of novel compounds. While this compound is suggested to be a PPAR antagonist, there is a clear need for rigorous scientific investigation to confirm its biological target(s), determine its potency and selectivity, and elucidate its mechanism of action.
Researchers working with this compound are encouraged to utilize the experimental protocols detailed herein to generate robust data. Such studies will be essential to accurately position this compound within the landscape of PPAR modulators and to ascertain its potential as a tool for research or as a lead for future therapeutic development. Head-to-head comparisons with the established antagonists presented in this guide will be critical for understanding its relative performance and potential advantages.
References
in vitro and in vivo correlation of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile activity
This guide provides a detailed comparison of the pharmacological profiles of the novel compound 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile (designated as PPC-1 for this guide) and the established atypical antipsychotic, Olanzapine. The following sections present a comprehensive analysis of their in vitro receptor binding affinities, functional activities, and their correlation with in vivo efficacy in preclinical models relevant to psychosis. This objective comparison, supported by experimental data and detailed methodologies, is intended for researchers, scientists, and professionals in the field of drug development.
In Vitro Activity: Receptor Binding and Functional Assays
The initial characterization of antipsychotic drug candidates typically involves assessing their binding affinity for a range of neurotransmitter receptors, particularly dopamine and serotonin receptors. A high affinity for dopamine D2 and serotonin 5-HT2A receptors is a hallmark of many atypical antipsychotics.[1][2]
Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of PPC-1 (hypothetical data) and Olanzapine for key central nervous system receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | PPC-1 (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine | ||
| D1 | 35 | 27 |
| D2 | 9 | 11 |
| D3 | 45 | 49 |
| D4 | 12 | 9 |
| Serotonin | ||
| 5-HT1A | >1000 | 1000 |
| 5-HT2A | 5 | 4 |
| 5-HT2C | 15 | 11 |
| Adrenergic | ||
| α1 | 25 | 19 |
| Muscarinic | ||
| M1 | 2.5 | 1.9 |
| Histamine | ||
| H1 | 1.2 | 7 |
Data for Olanzapine sourced from literature.[1][2] Data for PPC-1 is hypothetical and for comparative purposes.
Functional Antagonism at D2 and 5-HT2A Receptors
Beyond binding affinity, functional assays are crucial to determine the pharmacological action of a compound at its target receptor (e.g., agonist, antagonist, inverse agonist). For atypical antipsychotics, antagonism at D2 and 5-HT2A receptors is of primary interest.
| Assay | PPC-1 (IC50, nM) | Olanzapine (IC50, nM) |
| D2 Receptor (cAMP accumulation) | 18 | 22 |
| 5-HT2A Receptor (Phosphoinositide hydrolysis) | 12 | 10 |
Data for Olanzapine is representative of typical findings. Data for PPC-1 is hypothetical.
In Vivo Activity: Preclinical Models of Antipsychotic Efficacy
In vivo studies in animal models are essential to evaluate the therapeutic potential and potential side effects of drug candidates. These models aim to replicate certain aspects of schizophrenia, including positive, negative, and cognitive symptoms.[3][4][5][6]
Efficacy in a Pharmacological Model of Schizophrenia
The amphetamine-induced hyperlocomotion model in rodents is a widely used pharmacological model to assess the efficacy of antipsychotic drugs against the positive symptoms of schizophrenia.[7]
| Model | PPC-1 (ED50, mg/kg) | Olanzapine (ED50, mg/kg) |
| Amphetamine-Induced Hyperlocomotion (Rat) | 0.8 | 0.5 |
Data is hypothetical and for illustrative purposes.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures can aid in understanding the mechanism of action and the methods used for evaluation.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Detailed Experimental Protocols
Radioligand Receptor Binding Assay
This assay is employed to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[1]
1. Materials:
-
Receptor source: Membranes prepared from cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 or 5-HT2A receptors).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).
-
Test compounds: PPC-1 and Olanzapine, dissolved and serially diluted.
-
Assay buffer: Appropriate buffer for the specific receptor (e.g., Tris-HCl with co-factors).
-
Glass fiber filters.
-
Scintillation cocktail.
2. Procedure:
-
A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
The reaction is incubated to reach equilibrium (e.g., 60 minutes at 25°C).
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity trapped on the filters is quantified by liquid scintillation counting.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for D2 Receptor Functional Antagonism)
This assay measures the ability of a D2 receptor antagonist to block the agonist-induced inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP) levels.
1. Materials:
-
Cells: CHO cells stably expressing the human dopamine D2 receptor.
-
D2 receptor agonist: Quinpirole.
-
Test compounds: PPC-1 and Olanzapine.
-
Forskolin: An activator of adenylyl cyclase.
-
cAMP assay kit (e.g., HTRF, ELISA).
2. Procedure:
-
Cells are pre-incubated with varying concentrations of the test compound (PPC-1 or Olanzapine).
-
Forskolin is added to stimulate cAMP production.
-
The D2 agonist (quinpirole) is then added to inhibit adenylyl cyclase.
-
The reaction is incubated for a specified time (e.g., 30 minutes at 37°C).
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are measured using a suitable assay kit.
3. Data Analysis:
-
The ability of the test compound to reverse the quinpirole-induced inhibition of forskolin-stimulated cAMP accumulation is quantified.
-
The IC50 value, representing the concentration of the antagonist that produces 50% of its maximal effect, is determined.
Phosphoinositide (PI) Hydrolysis Assay (for 5-HT2A Receptor Functional Antagonism)
This assay measures the ability of a 5-HT2A receptor antagonist to block the agonist-induced activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the production of inositol phosphates (IPs).[1]
1. Materials:
-
Cells: HEK293 cells stably expressing the human 5-HT2A receptor.
-
[3H]myo-inositol for labeling cellular phosphoinositides.
-
5-HT2A receptor agonist: Serotonin (5-HT).
-
Test compounds: PPC-1 and Olanzapine.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Ion-exchange chromatography columns.
2. Procedure:
-
Cells are incubated with [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Cells are washed and then pre-incubated with LiCl and varying concentrations of the test compound.
-
The 5-HT2A agonist (serotonin) is added to stimulate PI hydrolysis.
-
The incubation is carried out for a specific time (e.g., 60 minutes at 37°C).
-
The reaction is terminated, and the inositol phosphates are extracted.
-
The amount of [3H]inositol phosphates is quantified by ion-exchange chromatography and liquid scintillation counting.
3. Data Analysis:
-
The ability of the test compound to inhibit the serotonin-induced accumulation of [3H]inositol phosphates is determined.
-
The IC50 value is calculated from the concentration-response curve.
Amphetamine-Induced Hyperlocomotion in Rats
This in vivo model is used to assess the potential of a compound to treat the positive symptoms of schizophrenia.[7]
1. Animals:
-
Male Sprague-Dawley rats.
2. Procedure:
-
Rats are habituated to the testing environment (e.g., open-field arenas equipped with photobeam detectors).
-
The test compound (PPC-1 or Olanzapine) or vehicle is administered at various doses (e.g., intraperitoneally or orally).
-
After a pre-treatment period, d-amphetamine is administered to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60-90 minutes).
3. Data Analysis:
-
The total locomotor activity for each treatment group is calculated.
-
The dose of the test compound that produces a 50% reduction in the amphetamine-induced hyperlocomotion (ED50) is determined.
Conclusion
This comparative guide highlights the pharmacological profiles of PPC-1 and Olanzapine. Based on the hypothetical data, PPC-1 demonstrates a receptor binding profile characteristic of an atypical antipsychotic, with high affinity for dopamine D2 and serotonin 5-HT2A receptors. Its functional antagonist activity at these receptors and its efficacy in a preclinical model of psychosis are comparable to those of Olanzapine. The detailed experimental protocols provided herein offer a framework for the in vitro and in vivo evaluation of novel antipsychotic candidates. Further studies would be required to fully elucidate the therapeutic potential and safety profile of PPC-1.
References
- 1. benchchem.com [benchchem.com]
- 2. psychiatrist.com [psychiatrist.com]
- 3. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
- 6. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 7. acnp.org [acnp.org]
A Comparative Guide to the Synthetic Efficiency of Routes to 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the two primary synthetic routes for the preparation of 2-(piperazin-1-yl)pyridine-3-carbonitrile, a valuable building block in medicinal chemistry. The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction, utilizing either 2-chloropyridine-3-carbonitrile or 2-fluoropyridine-3-carbonitrile as the starting material and piperazine as the nucleophile. The choice between these two precursors can significantly impact reaction efficiency, cost, and overall synthetic strategy. This document aims to provide a clear comparison of these routes, supported by representative experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.
Performance Comparison of Synthetic Routes
The selection of either 2-chloro- or 2-fluoropyridine-3-carbonitrile as the electrophile in the synthesis of this compound influences several key reaction parameters. Generally, in nucleophilic aromatic substitution reactions, the carbon-fluorine bond is more polarized and often more labile than the carbon-chlorine bond, leading to a higher reactivity of the fluoro-substituted precursor. This increased reactivity can translate to milder reaction conditions and potentially shorter reaction times. However, the cost and availability of the starting materials also play a crucial role in process development and scale-up.
| Parameter | Route 1: From 2-Chloropyridine-3-carbonitrile | Route 2: From 2-Fluoropyridine-3-carbonitrile |
| Starting Material | 2-Chloropyridine-3-carbonitrile | 2-Fluoropyridine-3-carbonitrile |
| Relative Reactivity | Moderate | High |
| Typical Reaction Temp. | Elevated (e.g., reflux) | Room temperature to moderate heating |
| Typical Reaction Time | Several hours to overnight | Generally shorter than the chloro-route |
| Typical Yield | Good to excellent | Good to excellent |
| Base | Often required (e.g., K₂CO₃, Et₃N) | May proceed without a base or with a mild base |
| Solvent | Polar aprotic (e.g., ACN, DMF, DMSO) | Polar aprotic (e.g., ACN, DMF, DMSO) |
| Cost of Starting Material | Generally less expensive | Typically more expensive |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of this compound from both 2-chloro- and 2-fluoropyridine-3-carbonitrile. It is important to note that optimization of these conditions may be necessary depending on the scale and specific laboratory conditions.
Route 1: Synthesis from 2-Chloropyridine-3-carbonitrile
Reaction: Nucleophilic aromatic substitution of 2-chloropyridine-3-carbonitrile with piperazine.
Materials:
-
2-Chloropyridine-3-carbonitrile (1.0 eq)
-
Piperazine (2.0-3.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 2-chloropyridine-3-carbonitrile in acetonitrile, add piperazine and potassium carbonate.
-
Heat the reaction mixture to reflux (for acetonitrile, approx. 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction of a similar substrate, 2-chloro-3-nitropyridine, with piperazine is reported to proceed for 12 hours under reflux in acetonitrile to give a 65% yield[1].
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford this compound.
Route 2: Synthesis from 2-Fluoropyridine-3-carbonitrile
Reaction: Nucleophilic aromatic substitution of 2-fluoropyridine-3-carbonitrile with piperazine. 2-Fluoropyridine-3-carbonitrile is a known precursor for nucleophilic aromatic substitution reactions[2].
Materials:
-
2-Fluoropyridine-3-carbonitrile (1.0 eq)
-
Piperazine (2.0-3.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
(Optional) Mild base such as triethylamine (Et₃N) (1.5 eq)
Procedure:
-
Dissolve 2-fluoropyridine-3-carbonitrile and piperazine in acetonitrile at room temperature. Due to the higher reactivity of the fluoride leaving group, this reaction may proceed efficiently at lower temperatures compared to the chloro-analogue.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, a mild base like triethylamine can be added to facilitate the reaction.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the desired this compound.
Synthetic Pathway Visualization
The two primary synthetic routes to this compound via nucleophilic aromatic substitution are depicted below.
References
Independent Verification of the Pharmacological Effects of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile and other peroxisome proliferator-activated receptor (PPAR) antagonists. The information is supported by a review of available data and detailed experimental protocols to assist in the independent verification of its activity.
Overview of this compound
This compound is identified as a selective and reversible peroxisome proliferator-activated receptor (PPAR) antagonist.[1] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating gene expression, playing crucial roles in metabolism and inflammation. As an antagonist, this compound binds to PPARs, blocking their activation by endogenous or synthetic agonists and thereby inhibiting the transcription of target genes.
Comparative Analysis with Alternative PPAR Antagonists
To effectively evaluate the pharmacological profile of this compound, a comparison with established PPAR antagonists is essential. The following table summarizes key data for some widely used PPAR antagonists.
| Compound Name | Target PPAR Isoform(s) | IC50 Value | Assay Type |
| This compound | PPAR (unspecified) | Data not available | - |
| GW9662 | PPARγ | 3.3 nM | Cell-free |
| GW6471 | PPARα | 0.24 µM | Not specified |
| GSK0660 | PPARβ/δ | 155 nM (binding), 300 nM (antagonist) | Binding and antagonist assays |
| T0070907 | PPARγ | Data not available | Not specified |
Data for comparator compounds is sourced from commercially available information and scientific literature.
Experimental Protocols for Pharmacological Verification
Independent verification of the PPAR antagonist activity of this compound can be achieved through various in vitro assays. Below are detailed methodologies for key experiments.
PPAR Competitive Binding Assay
This assay determines the ability of a test compound to compete with a known fluorescent or radiolabeled ligand for binding to the PPAR ligand-binding domain (LBD).
a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: This assay measures the proximity of a terbium-labeled anti-GST antibody bound to a GST-tagged PPAR-LBD and a fluorescently labeled PPAR ligand (e.g., Fluormone™ Pan-PPAR Green). When the fluorescent ligand is bound to the PPAR-LBD, excitation of terbium results in energy transfer and a FRET signal. A competing antagonist will displace the fluorescent ligand, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Incubate GST-tagged human PPAR-LBD with a terbium-labeled anti-GST antibody and a fluorescent pan-PPAR ligand.
-
Add varying concentrations of the test compound (this compound) or a reference antagonist.
-
Incubate the mixture at room temperature for a specified period (e.g., 3 hours).
-
Measure the TR-FRET signal using a microplate reader, typically by calculating the ratio of fluorescence intensity at the acceptor and donor emission wavelengths.
-
Calculate the IC50 value from the dose-response curve.
-
b) Scintillation Proximity Assay (SPA)
-
Principle: This method utilizes SPA beads coated with a scintillant that emits light when a radiolabeled ligand bound to a receptor comes into close proximity. Unbound radioligand in solution does not activate the beads. A competing compound will displace the radioligand, reducing the signal.
-
Protocol Outline:
-
Immobilize a tagged PPAR-LBD onto SPA beads.
-
Add a known concentration of a radiolabeled PPAR ligand (e.g., [3H]-Rosiglitazone for PPARγ).
-
Add serial dilutions of the test compound.
-
Incubate to allow for competitive binding.
-
Measure the scintillation counts using a suitable microplate reader.
-
Determine the IC50 value from the resulting inhibition curve.
-
PPAR Coactivator Recruitment Assay
This assay assesses the functional consequence of ligand binding by measuring the recruitment of coactivator proteins to the PPAR-LBD. Antagonists prevent this recruitment.
-
Principle: In the presence of an agonist, the PPAR-LBD undergoes a conformational change that promotes the binding of coactivator proteins containing an LXXLL motif. An antagonist will bind to the LBD but will not induce the conformational change necessary for coactivator recruitment, thereby inhibiting the agonist-induced interaction. This can be measured using techniques like TR-FRET.
-
Protocol Outline:
-
A TR-FRET pair is established between a tagged PPAR-LBD and a labeled coactivator peptide (e.g., PGC1α).
-
The assay is performed in the presence of a known PPAR agonist at a concentration that elicits a sub-maximal response (e.g., EC50-EC80).
-
Varying concentrations of the test antagonist are added.
-
The degree of coactivator recruitment is measured by the FRET signal. A decrease in the agonist-induced FRET signal indicates antagonist activity.
-
The IC50 for the inhibition of coactivator recruitment is then calculated.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams illustrate the conceptual frameworks of the described experimental procedures and the underlying signaling pathway.
Caption: Mechanism of PPAR antagonism.
Caption: TR-FRET competitive binding assay workflow.
Caption: Coactivator recruitment assay workflow.
Conclusion
This compound is presented as a PPAR antagonist. This guide provides a comparative framework and detailed experimental protocols to facilitate its independent pharmacological characterization. By employing the described binding and functional assays, researchers can quantitatively determine its potency and selectivity, enabling a direct comparison with established PPAR modulators. This information is critical for advancing the understanding of its therapeutic potential in metabolic and inflammatory diseases.
References
Pyridine vs. Pyrimidine: A Comparative Guide for Drug Design Scaffolds
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are fundamental building blocks for the development of novel therapeutics. Among these, pyridine and pyrimidine scaffolds are particularly prominent, each offering a unique combination of physicochemical and biological properties that can be strategically exploited in drug design. This guide provides a comprehensive comparison of these two essential scaffolds, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison
The subtle difference in the arrangement of nitrogen atoms within the six-membered aromatic ring of pyridine (one nitrogen atom) and pyrimidine (two nitrogen atoms at positions 1 and 3) leads to significant variations in their electronic nature, basicity, and overall pharmacological profile. These differences have profound implications for a molecule's solubility, membrane permeability, metabolic stability, and potential for off-target toxicity.
| Property | Pyridine | Pyrimidine | Significance in Drug Design |
| pKa | ~5.2[1] | ~1.3[2] | The higher basicity of pyridine can be advantageous for forming salt forms to improve solubility but may also lead to higher interaction with acidic organelles like lysosomes, affecting drug distribution. The lower basicity of pyrimidine can reduce off-target effects related to basicity and may improve oral absorption. |
| logP | ~0.65[1] | ~-0.18 | Pyridine is more lipophilic than pyrimidine, which can influence its ability to cross cell membranes. The hydrophilicity of pyrimidine can be beneficial for improving aqueous solubility. |
| Metabolic Stability | Generally susceptible to oxidation by cytochrome P450 enzymes.[3] | Often exhibits greater metabolic stability compared to pyridine due to the presence of two electron-withdrawing nitrogen atoms, making the ring less susceptible to oxidative metabolism.[4] | Higher metabolic stability typically leads to a longer half-life and improved bioavailability.[3] |
| Toxicity | Can be associated with hepatotoxicity and other adverse effects depending on the overall molecular structure. | Pyrimidine-based drugs can also exhibit toxicity, but in some comparative studies, pyrimidine analogs have shown lower cytotoxicity than their pyridine counterparts.[5] | Careful toxicological profiling is essential for any drug candidate. The choice of scaffold can influence the safety profile. |
| Bioavailability | Variable, influenced by metabolism and solubility. | Can be improved due to enhanced metabolic stability. | A critical parameter for oral drug efficacy. |
Biological Activity and Therapeutic Applications
Both pyridine and pyrimidine scaffolds are integral components of a vast number of FDA-approved drugs, demonstrating their versatility across a wide range of therapeutic areas.[] Their ability to participate in hydrogen bonding and other non-covalent interactions makes them excellent pharmacophores for engaging with biological targets.
Pyridine-based drugs are found in various therapeutic classes, including:
-
Anticancer agents: Crizotinib, Abiraterone acetate
-
Antiviral agents: Delavirdine
-
Anti-inflammatory drugs: Piroxicam
-
Antihypertensive agents: Nilvadipine
Pyrimidine-based drugs are particularly prominent as:
-
Anticancer agents: Imatinib, Gefitinib, 5-Fluorouracil[1]
-
Antiviral agents: Zidovudine (AZT)
-
Antibacterial agents: Trimethoprim
A significant area of overlap and a key battleground for these two scaffolds is in the development of kinase inhibitors . The nitrogen atoms in both rings can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site.[7]
Case Study: Pyridine vs. Pyrimidine in EGFR Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology. Both pyridine and pyrimidine scaffolds have been successfully incorporated into EGFR inhibitors. For instance, early-generation EGFR inhibitors often featured a quinazoline core (a fused pyrimidine and benzene ring), while later generations have explored both pyridine and pyrimidine-based designs to overcome resistance mutations.[8][9]
| Inhibitor Class | Scaffold Example | Key Characteristics |
| First Generation | Gefitinib (Quinazoline - Pyrimidine-based) | Reversible inhibitors, effective against common activating mutations but susceptible to resistance, notably the T790M mutation. |
| Second Generation | Afatinib (Quinazoline - Pyrimidine-based) | Irreversible inhibitors, broader activity but can have increased toxicity due to targeting wild-type EGFR. |
| Third Generation | Osimertinib (Pyrimidine-based) | Irreversible inhibitors designed to be selective for mutant EGFR (including T790M) while sparing wild-type EGFR, leading to an improved therapeutic window.[8] |
| Novel Designs | Pyrido[2,3-d]pyrimidines | Fused pyridine and pyrimidine systems that have shown potent inhibitory activity against various kinases, including EGFR.[10] |
Experimental Protocols
To facilitate the direct comparison of novel pyridine and pyrimidine-based drug candidates, detailed protocols for key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase and substrate to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and untreated control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2][12]
Visualizing Key Concepts in Drug Design
To further illustrate the comparative aspects of pyridine and pyrimidine scaffolds, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for the comparative evaluation of pyridine and pyrimidine analogs.
Caption: Simplified EGFR signaling pathway illustrating the point of intervention for kinase inhibitors.
References
- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential for mitigating potential hazards and ensuring regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Due to its chemical structure, which includes piperazine, pyridine, and nitrile functional groups, it should be treated as a hazardous substance. The piperazine moiety can cause skin irritation and serious eye damage, while nitrile compounds may release toxic hydrogen cyanide gas under acidic conditions.[1][2]
Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®, Nitrile rubber) | To prevent skin contact and absorption.[2][3] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[3] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors or dust.[2][3] |
In the event of a spill, evacuate the area and ensure adequate ventilation.[4] For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[5][6] Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2][6] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company.[2][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]
Waste Segregation and Collection:
-
Waste Identification and Segregation: Isolate all waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and empty containers).[3] This waste must be classified as hazardous waste.[3] Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[8][9]
-
Containerization: Collect the waste in a designated, chemically compatible, leak-proof container with a secure cap.[3][6] Polyethylene or glass containers are generally suitable.[6]
-
Labeling: The waste container must be clearly and accurately labeled.[6] The label should include:
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[3] The storage area should be away from sources of ignition such as heat, sparks, and open flames.[4][8]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6] The ultimate disposal method for waste of this nature is typically high-temperature incineration, such as rotary kiln or liquid injection incineration.[4][10]
Decontamination of Empty Containers:
Thoroughly rinse empty containers with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste.[11] For containers of highly toxic chemicals, the first three rinses should be collected as hazardous waste.[11] After proper decontamination, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[6]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile
This guide provides critical safety, handling, and disposal information for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
The recommended Personal Protective Equipment (PPE) is summarized in the table below.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[3][4] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1] |
| Skin Protection | - Gloves: Chemical-resistant gloves such as nitrile or butyl rubber.[5] Immediately replace gloves upon contamination. For prolonged contact, consider double-gloving.[3][6] - Lab Coat: A flame-resistant lab coat, fully buttoned.[4] | Prevents skin contact which can cause irritation.[1] Nitrile gloves offer good splash protection.[5] |
| Respiratory Protection | - Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] - If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[7] | Minimizes the inhalation of dust or vapors that may cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[7]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a spill kit readily available.
2. Handling the Compound:
-
Don all required PPE as detailed in the table above.
-
Handle the compound exclusively within the chemical fume hood to minimize inhalation exposure.[5]
-
Avoid generating dust. If working with a solid form, handle it carefully.
-
Use compatible utensils (e.g., stainless steel, glass) for weighing and transferring.
-
Keep the container tightly closed when not in use.[1]
3. Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[8][9]
-
Clean the work area and any equipment used.
-
Decontaminate or dispose of any contaminated PPE properly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect in a clearly labeled, sealed container. - Dispose of through an approved hazardous waste disposal facility.[8][10] |
| Liquid Waste (Solutions) | - Collect in a sealed, compatible, and clearly labeled container. - Do not pour down the drain.[1] - Dispose of through an approved hazardous waste disposal facility. |
| Contaminated Materials (e.g., gloves, weighing paper) | - Place in a designated, sealed hazardous waste bag or container. - Dispose of according to institutional and local regulations for hazardous waste. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. epa.gov [epa.gov]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. osha.gov [osha.gov]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
- 9. chemdmart.com [chemdmart.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
